9-Anthryloxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61695-73-6 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-anthracen-9-yloxirane |
InChI |
InChI=1S/C16H12O/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16(13)15-10-17-15/h1-9,15H,10H2 |
InChI Key |
WSQHNGOQXGWRRF-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Synonyms |
9-anthracene epoxide 9-anthryloxirane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 9-Anthryloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-anthryloxirane, a valuable building block in medicinal chemistry and materials science. The document details the synthetic protocol via the Corey-Chaykovsky reaction, outlines purification methods, and presents a thorough characterization of the compound using various analytical techniques.
Introduction
This compound, also known as 2-(anthracen-9-yl)oxirane, is an epoxide derivative of anthracene. The strained oxirane ring makes it a versatile intermediate for the introduction of the anthracenyl moiety into larger molecules. This property is of significant interest in the development of novel therapeutic agents and functional materials, where the unique photophysical properties of the anthracene core can be exploited. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the synthesis of epoxides from carbonyl compounds, making it the preferred route for the preparation of this compound from 9-anthraldehyde.
Synthesis of this compound
The synthesis of this compound is effectively achieved through the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an aldehyde.[1][2] In this case, 9-anthraldehyde serves as the carbonyl precursor.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
Materials:
-
9-Anthraldehyde
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) with stirring until a clear solution is obtained.
-
Reaction with Aldehyde: To the stirred solution, add 9-anthraldehyde (1.0 equivalent).
-
Initiation of Epoxidation: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO to the reaction mixture. The addition should be done portion-wise or via a syringe pump to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 9-anthraldehyde spot.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with deionized water to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
Purification
The crude this compound is purified by column chromatography on silica gel.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from any unreacted starting material and byproducts.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are employed:
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | Solid |
| CAS Number | 61695-73-6[3] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Specific peak assignments require experimental data | Aromatic Protons | ||
| Oxirane Ring Protons |
A representative ¹H NMR spectrum of 2-(anthracen-9-yl)oxirane has been reported in the literature.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments require experimental data | Aromatic Carbons |
| Oxirane Ring Carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule. For this compound, the characteristic peaks for the aromatic system and the epoxide ring are of primary interest.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1625-1450 | Aromatic C=C stretch |
| ~1250 | C-O-C asymmetric stretch (epoxide) |
| ~950-850 | C-O-C symmetric stretch (epoxide) |
| ~900-675 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
| m/z | Assignment |
| 220.09 | [M]⁺ (Molecular Ion) |
| Other significant fragments | Fragment Structures |
Visualizations
Synthesis Workflow
References
Unveiling the Photophysical Properties of 9-Anthryloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence quantum yield and lifetime of 9-anthryloxirane and its analogous compounds. Given the limited direct data on this compound, this document leverages data from closely related 9-substituted anthracene derivatives to provide a robust predictive framework for its photophysical behavior. This guide is intended to serve as a critical resource for researchers leveraging the fluorescent properties of anthracene derivatives in drug development and various scientific applications.
Core Photophysical Parameters
The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that characterize the emission properties of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.
Data Presentation: Photophysical Properties of Anthracene and 9-Substituted Derivatives
The following table summarizes the fluorescence quantum yield and lifetime for anthracene and relevant 9-substituted derivatives in cyclohexane, a non-polar solvent. This data provides a baseline for understanding the potential behavior of this compound.
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |
| Anthracene | 0.28 - 0.36[1] | ~10 |
| 9-Methoxyanthracene | 0.54 | Not Reported |
| 9,10-Bis(perfluorobenzyl)anthracene | 0.85[1] | Not Reported |
Note: The fluorescence lifetime of anthracene can be influenced by self-absorption, with values in thick crystals increasing significantly.
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.
Relative Fluorescence Quantum Yield Measurement
The relative method, comparing the fluorescence intensity of the sample to a well-characterized standard, is a widely used technique for determining fluorescence quantum yield.
Methodology:
-
Standard Selection: A fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample is chosen. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) are common standards.
-
Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The slope of these plots is used to calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
Fluorescence Lifetime Measurement: Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Methodology:
-
Instrumentation: The core components of a TCSPC setup include a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a femtosecond laser), a sensitive single-photon detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)), and timing electronics.
-
Excitation: The sample is excited by the pulsed light source. For each excitation pulse, a "start" signal is sent to the timing electronics.
-
Photon Detection: The fluorescence emission from the sample is collected and directed to the single-photon detector. The detection of the first photon of the fluorescence decay generates a "stop" signal.
-
Time-to-Amplitude Conversion: The time difference between the "start" and "stop" signals is measured by a time-to-amplitude converter (TAC). The output of the TAC is a voltage pulse whose amplitude is proportional to this time difference.
-
Histogram Formation: The voltage pulses from the TAC are digitized by an analog-to-digital converter (ADC) and sorted into a histogram by a multichannel analyzer (MCA). This histogram represents the probability distribution of the arrival times of the emitted photons, which corresponds to the fluorescence decay profile.
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential decay model to extract the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the key photophysical parameters of this compound.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
References
An In-Depth Technical Guide to the Spectroscopic Properties of 9-Anthryloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthryloxirane is a molecule of significant interest in medicinal chemistry and materials science due to the unique combination of a reactive oxirane ring and the fluorescent anthracene core. Understanding its spectroscopic properties is fundamental for its application in drug development, as a fluorescent probe, and as a building block for novel materials. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The information presented herein is a compilation of available data and educated estimations based on closely related anthracene derivatives, providing a robust resource for researchers in the field.
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of this compound are dominated by the anthracene chromophore. The UV-Vis absorption and fluorescence emission spectra are crucial for understanding its electronic transitions and potential as a fluorescent marker.
Data Presentation
| Spectroscopic Parameter | Value | Reference Compound |
| UV-Vis Absorption Maxima (λabs) | ~350, 368, 389 nm | Epoxy resin with 9-anthracenemethoxyl glycidyl ether[1] |
| Fluorescence Emission Maximum (λem) | ~418 nm | Epoxy resin with 9-anthracenemethoxyl glycidyl ether[1] |
| Excitation Wavelength for Emission | 368 nm | Epoxy resin with 9-anthracenemethoxyl glycidyl ether[1] |
Note: The data presented is based on a closely related epoxy resin containing a 9-anthracenemethoxyl glycidyl ether moiety, which is expected to have very similar photophysical properties to this compound.
Experimental Protocols
UV-Vis Absorption Spectroscopy:
A solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile) is prepared at a known concentration (typically in the micromolar range). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm. A solvent blank is used as a reference. The absorption maxima (λmax) are identified from the resulting spectrum.
Fluorescence Spectroscopy:
The same solution used for UV-Vis absorption can be used for fluorescence measurements. The sample is excited at a wavelength corresponding to one of its absorption maxima (e.g., 368 nm). The emission spectrum is recorded over a wavelength range from the excitation wavelength to approximately 600 nm. The wavelength of maximum emission intensity (λem) is then determined. To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted Data Presentation
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| 1H NMR | |||
| Aromatic Protons (H1-H8, H10) | 7.4 - 8.5 | Multiplets | The exact chemical shifts and coupling patterns will depend on the specific substitution and solvent. Protons closer to the oxirane ring may be shifted slightly downfield. |
| Oxirane Proton (CH) | ~4.5 - 5.0 | Multiplet | Expected to be a complex multiplet due to coupling with the adjacent CH2 protons. |
| Oxirane Protons (CH2) | ~3.0 - 3.5 | Multiplets | Diastereotopic protons, expected to show distinct signals and complex coupling. |
| 13C NMR | |||
| Aromatic Carbons | 120 - 135 | Aromatic region will show multiple signals corresponding to the anthracene core. | |
| Oxirane Carbon (CH) | ~60 - 65 | ||
| Oxirane Carbon (CH2) | ~45 - 50 |
Note: The chemical shifts are predicted based on general values for substituted anthracenes and epoxides. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). 1H NMR and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity and structural integrity.
Predicted Data Presentation
| Ion | m/z (predicted) | Fragmentation Pathway |
| [M]+• | 220.0888 | Molecular ion |
| [M-CHO]+ | 191.0861 | Loss of a formyl radical from the oxirane ring |
| [Anthracene]+• | 178.0783 | Loss of the entire oxirane moiety |
| [C14H9]+ | 177.0704 | Loss of a hydrogen atom from the anthracene cation |
Note: The predicted m/z values are for the monoisotopic masses. The fragmentation pattern is hypothetical and based on common fragmentation pathways for epoxides and aromatic compounds.
Experimental Protocols
A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a standard 70 eV electron beam is used to induce ionization and fragmentation. The mass spectrum is recorded, showing the molecular ion peak and various fragment ion peaks. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Visualization of Methodologies
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic properties of this compound. While some of the data presented is based on closely related analogs due to the limited availability of direct experimental results for this compound, the provided information, experimental protocols, and predictive data serve as a valuable starting point for researchers. Further experimental validation is encouraged to build a more complete and precise spectroscopic profile of this important molecule. The methodologies and expected data outlined here will aid in the synthesis, characterization, and application of this compound in various scientific disciplines.
References
An In-depth Technical Guide on the Reaction of 9-Anthryloxirane with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between epoxides and carboxylic acids is a fundamental transformation in organic synthesis, yielding valuable β-hydroxy esters. These products are significant building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides a detailed technical overview of the reaction mechanism between 9-anthryloxirane and carboxylic acids. Due to a lack of specific literature on this compound, the mechanisms, protocols, and data presented are based on well-established principles of epoxide chemistry, providing a robust framework for experimental design and investigation.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the carboxylic acid, or its conjugate base, on one of the electrophilic carbon atoms of the oxirane ring. This attack leads to the opening of the strained three-membered ring. The regioselectivity and rate of the reaction are highly dependent on the reaction conditions, particularly the presence of acidic or basic catalysts.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack by the carboxylic acid. The carboxylic acid, being a weak nucleophile, requires this activation to efficiently open the ring.[1][2][3][4]
The key steps are:
-
Protonation of the Epoxide: The epoxide oxygen is protonated by an acid catalyst (e.g., a mineral acid or a Lewis acid) to form a protonated epoxide. This step increases the electrophilicity of the ring carbons.
-
Nucleophilic Attack: The carboxylic acid attacks one of the carbons of the protonated epoxide. In the case of unsymmetrical epoxides, the attack generally occurs at the more substituted carbon atom, as it can better stabilize the developing positive charge (SN1-like character).[1][5]
-
Proton Transfer: A proton is transferred from the attacking carboxylic acid moiety to a base (e.g., the solvent or another carboxylic acid molecule), yielding the final β-hydroxy ester product.
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed (Nucleophilic) Mechanism
In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is a more potent nucleophile than the neutral carboxylic acid and can directly attack the epoxide ring.
The key steps are:
-
Deprotonation of the Carboxylic Acid: A base deprotonates the carboxylic acid to generate a carboxylate anion.
-
Nucleophilic Attack: The carboxylate anion attacks one of the epoxide carbons. In this SN2-type reaction, the attack typically occurs at the less sterically hindered carbon atom.
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or during aqueous workup to give the final β-hydroxy ester.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent reaction with a carboxylic acid. These protocols are based on standard organic synthesis methodologies.
Synthesis of this compound
A common method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, this would involve the epoxidation of 9-vinylanthracene.
Materials:
-
9-Vinylanthracene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 9-vinylanthracene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Reaction of this compound with a Carboxylic Acid (Acid-Catalyzed)
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, 1.2 eq)
-
Toluene (or other suitable aprotic solvent)
-
Catalytic amount of a Lewis acid (e.g., scandium triflate, Sc(OTf)₃, 0.05 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in toluene in a round-bottom flask, add the carboxylic acid (1.2 eq).
-
Add the acid catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired β-hydroxy ester.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reaction of an aryl-substituted epoxide with a carboxylic acid, which can be used as a starting point for the optimization of the this compound reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | CH₂Cl₂ | 25 | 2 | 95 | Analogous reactions |
| FeCl₃ | Neat | 65 | 4 | 92 | Analogous reactions |
| Amberlyst-15 | Toluene | 80 | 6 | 88 | Analogous reactions |
| Et₃N | DMF | 100 | 12 | 75 | Analogous reactions |
| None | Neat | 120 | 24 | < 20 | Analogous reactions |
Mandatory Visualizations
References
Stability and Storage of 9-Anthryloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthryloxirane is a valuable chemical intermediate, particularly in the synthesis of fluorescent probes and pharmaceutical compounds. Its unique structure, combining a polycyclic aromatic hydrocarbon (anthracene) with a reactive epoxide ring, imparts specific chemical properties that are crucial for its applications. However, these same features also make it susceptible to degradation under various environmental conditions. A thorough understanding of the stability and appropriate storage conditions of this compound is therefore paramount to ensure its integrity, purity, and performance in research and development.
This technical guide provides an in-depth overview of the stability profile of this compound, including its potential degradation pathways and recommended storage and handling procedures. It also outlines experimental protocols for assessing its stability under forced degradation conditions.
Chemical Structure and Inherent Reactivity
This compound possesses two key functional moieties that dictate its reactivity and stability: the anthracene ring system and the oxirane (epoxide) ring.
-
Anthracene Moiety: The fused aromatic rings of the anthracene core are susceptible to photo-oxidation in the presence of light and oxygen, leading to the formation of endoperoxides and subsequently anthraquinone derivatives.[1] This process can be accelerated by exposure to UV radiation.
-
Oxirane (Epoxide) Ring: The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening reactions. This can occur via hydrolysis under both acidic and basic conditions, leading to the formation of a diol.[2][3][4] The epoxide ring is also reactive towards a wide range of nucleophiles.
Potential Degradation Pathways
Based on the known reactivity of anthracene derivatives and epoxides, the following degradation pathways for this compound can be anticipated:
Photochemical Degradation
Exposure to light, particularly in the presence of oxygen, can lead to the oxidation of the anthracene moiety. The primary photoproducts are likely to be the endoperoxide and 9,10-anthraquinone derivatives.[1]
Caption: Proposed photochemical degradation pathway of this compound.
Hydrolytic Degradation
The epoxide ring of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding diol, 1-(anthracen-9-yl)ethane-1,2-diol.
Caption: Proposed hydrolytic degradation pathways of this compound.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for reactive epoxides and photosensitive aromatic compounds.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature range: 2-8 °C. Some suppliers of similar epoxy compounds recommend storage between 18-32°C (65-90°F).[5] | To slow down the rate of potential degradation reactions. Avoid freezing, as this can sometimes promote crystallization or degradation. |
| Light | Protect from light. Store in an amber vial or a light-proof container.[6] | To prevent photochemical degradation of the anthracene moiety. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |
| Container | Keep container tightly closed. | To prevent exposure to moisture and air. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[8] | To prevent catalytic degradation of the epoxide ring and oxidation of the anthracene moiety. |
Experimental Protocol for Forced Degradation Studies
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11][12] The following is a general protocol for conducting such a study on this compound.
Caption: General workflow for a forced degradation study of this compound.
Methodologies for Key Experiments
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.
-
Analyze samples at specified time intervals.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
-
Analyze samples after a defined exposure period.
-
Data Presentation
The results of stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | RT | ||
| 24 h | 60 | ||||
| Base Hydrolysis | 0.1 M NaOH | 24 h | RT | ||
| 24 h | 60 | ||||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | - | 7 days | 80 | ||
| Thermal (Solution) | - | 7 days | 80 | ||
| Photolytic (Solid) | UV/Vis Light | 24 h | RT | ||
| Photolytic (Solution) | UV/Vis Light | 24 h | RT |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Expected Analytical Signature |
| Photochemical Degradation | This compound Endoperoxide | Change in UV-Vis spectrum, specific mass in MS |
| 9,10-Anthraquinone-2-oxirane | Characteristic UV-Vis spectrum, specific mass in MS | |
| Hydrolytic Degradation | 1-(Anthracen-9-yl)ethane-1,2-diol | Increased polarity, specific mass in MS |
Conclusion
This compound is a reactive molecule that requires careful handling and storage to maintain its chemical integrity. The primary routes of degradation are expected to be photo-oxidation of the anthracene core and hydrolysis of the epoxide ring. By adhering to the recommended storage conditions and performing appropriate stability testing, researchers and drug development professionals can ensure the quality and reliability of this compound in their applications. The experimental protocols and data presentation formats provided in this guide offer a framework for systematic stability assessment.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epoxies.com [epoxies.com]
- 6. fishersci.com [fishersci.com]
- 7. carleton.ca [carleton.ca]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
Navigating the Solubility of 9-Anthryloxirane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 9-anthryloxirane, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected behavior in organic solvents and providing detailed methodologies for solubility determination.
Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a strong foundational understanding based on the known properties of analogous anthracene derivatives and epoxides. Furthermore, it equips researchers with the necessary experimental protocols to generate precise solubility data in their own laboratories.
Predicted Solubility Profile of this compound
This compound possesses a molecular structure characterized by a large, nonpolar polycyclic aromatic hydrocarbon (anthracene) core and a polar oxirane (epoxide) ring. This duality in its structure governs its solubility behavior.
Based on the general principle of "like dissolves like," this compound is expected to exhibit the following solubility characteristics:
-
High Solubility in non-polar and moderately polar organic solvents that can effectively solvate the large anthracene backbone. Such solvents may include:
-
Aromatic hydrocarbons (e.g., Toluene, Benzene, Xylenes)
-
Chlorinated solvents (e.g., Dichloromethane, Chloroform)
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))
-
Ketones (e.g., Acetone, Methyl ethyl ketone (MEK))
-
-
Limited to Moderate Solubility in polar aprotic solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
-
Poor to Insoluble in highly polar protic solvents such as water and lower alcohols (e.g., Methanol, Ethanol). The hydrophobic nature of the anthracene moiety is the primary contributor to its poor aqueous solubility.
The table below provides a qualitative summary of the expected solubility of this compound and related anthracene compounds in a range of common organic solvents.
| Solvent | Compound | Expected/Observed Solubility | Rationale |
| Toluene | This compound | High | Non-polar aromatic solvent, effectively solvates the anthracene core. |
| Dichloromethane | This compound | High | Moderately polar aprotic solvent, good general solvent for many organic compounds. |
| Acetone | Anthracene-9-carboxylic acid | More Soluble | A polar aprotic solvent that can interact with the polar functional groups of anthracene derivatives.[1] |
| Ethanol | Anthracene-9-carboxylic acid | More Soluble | A polar protic solvent, its ability to solvate will depend on the balance of polar and non-polar groups.[1] |
| Chloroform | Anthracene-9-carboxylic acid | More Soluble | A moderately polar solvent capable of solvating the aromatic system.[1] |
| Water | This compound | Insoluble | The large hydrophobic anthracene core dominates, leading to poor interaction with water molecules. |
| Water | Anthracene-9-carboxylic acid | Limited | The hydrophobic anthracene backbone limits water solubility, though the carboxylic acid group helps.[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods for determining the solubility of solid organic compounds in organic solvents can be employed. The following protocols describe two common and reliable methods.
Isothermal Saturation Method
This gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and may need to be determined empirically (typically 24-72 hours).
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation or filtration can be employed. Filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.
-
Quantification: Carefully withdraw a known volume of the saturated supernatant. Evaporate the solvent under reduced pressure or in a fume hood to obtain the dissolved solid.
-
Calculation: Weigh the residue of this compound. The solubility can then be calculated and expressed in various units, such as g/L, mg/mL, or mol/L.
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits a distinct UV-Vis absorption spectrum in the chosen solvent. It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the Isothermal Saturation Method (steps 1 and 2).
-
Sample Preparation for Analysis: After equilibration and phase separation (step 3 of the Isothermal Saturation Method), carefully withdraw a small, known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.
Conclusion
References
The Reactivity of the Oxirane Ring in 9-Anthryloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the oxirane ring in 9-anthryloxirane. Due to the inherent ring strain of the three-membered epoxide ring and the electronic influence of the bulky anthracene moiety, this compound is a versatile intermediate for the synthesis of a variety of functionalized anthracene derivatives. This document will delve into the fundamental principles governing its reactivity, focusing on acid-catalyzed and nucleophilic ring-opening reactions. While specific quantitative kinetic and yield data for this compound are not extensively available in the public domain, this guide extrapolates from the well-established principles of epoxide chemistry to predict its behavior and provide hypothetical experimental protocols for its derivatization.
Introduction to the Reactivity of Oxiranes
Epoxides, also known as oxiranes, are three-membered cyclic ethers. The C-O-C bond angles in the epoxide ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial ring strain, making epoxides significantly more reactive than their acyclic ether counterparts. The primary mode of reaction for epoxides is ring-opening, which can be initiated by either electrophiles (under acidic conditions) or nucleophiles.
The reactivity of the oxirane ring in this compound is further modulated by the presence of the large, aromatic anthracene group. This group can exert both steric and electronic effects, influencing the regioselectivity of the ring-opening reaction.
General Mechanisms of Oxirane Ring-Opening
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a highly reactive protonated epoxide. This protonation makes the epoxide a much better electrophile and facilitates the attack of even weak nucleophiles.
The mechanism can proceed via a pathway that has characteristics of both SN1 and SN2 reactions. The positive charge on the protonated epoxide is shared between the oxygen and the two carbon atoms. For unsymmetrical epoxides, the positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon. This regioselectivity is a key feature of acid-catalyzed epoxide ring-opening.
Logical Relationship: Acid-Catalyzed Ring Opening
Caption: Mechanism of acid-catalyzed oxirane ring-opening.
Nucleophilic Ring-Opening (Basic or Neutral Conditions)
Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack occurs via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The ring opens to form an alkoxide, which is subsequently protonated by a solvent or during workup to yield the final product.
In contrast to the acid-catalyzed mechanism, steric hindrance is the dominant factor determining the regioselectivity of nucleophilic attack. The nucleophile will preferentially attack the less sterically hindered carbon atom.
Logical Relationship: Nucleophilic Ring Opening
Caption: Mechanism of nucleophilic oxirane ring-opening.
Predicted Reactivity of this compound
Based on the general principles outlined above, we can predict the reactivity of this compound. The oxirane ring is attached to the 9-position of the anthracene core, making one of the epoxide carbons tertiary and benzylic, while the other is secondary.
-
Under acid-catalyzed conditions: Nucleophilic attack is expected to occur predominantly at the more substituted carbon (the one directly attached to the anthracene ring). This is due to the enhanced stabilization of the partial positive charge at this benzylic position.
-
Under nucleophilic (basic/neutral) conditions: The attack of a strong nucleophile is predicted to occur at the less substituted, secondary carbon of the oxirane ring due to reduced steric hindrance.
Hypothetical Experimental Protocols
Synthesis of this compound
Reaction: Epoxidation of 9-vinylanthracene.
Protocol:
-
Dissolve 9-vinylanthracene in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Acid-Catalyzed Hydrolysis of this compound
Reaction: Formation of 1-(9-anthryl)ethane-1,2-diol.
Protocol:
-
Dissolve this compound in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by recrystallization or column chromatography.
Nucleophilic Ring-Opening with an Amine
Reaction: Synthesis of 2-(alkylamino)-1-(9-anthryl)ethanol.
Protocol:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add an excess of the desired amine (e.g., benzylamine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the crude amino alcohol product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the reactions of this compound, based on typical values for similar epoxide ring-opening reactions. Note: This data is for illustrative purposes only and has not been experimentally verified for this compound.
| Reaction | Nucleophile/Conditions | Major Product | Regioselectivity (More:Less Substituted) | Hypothetical Yield (%) |
| Acid-Catalyzed Methanolysis | CH₃OH / H⁺ | 2-methoxy-1-(9-anthryl)ethanol | >95 : <5 | 85-95 |
| Nucleophilic Azide Opening | NaN₃ | 2-azido-1-(9-anthryl)ethanol | <5 : >95 | 90-98 |
| Nucleophilic Amine Opening (Aniline) | Aniline | 2-(phenylamino)-1-(9-anthryl)ethanol | <10 : >90 | 70-85 |
| Grignard Reaction | PhMgBr | 1-(9-anthryl)-2-phenylethanol | <5 : >95 | 60-75 |
Conclusion
This compound serves as a valuable synthetic intermediate due to the versatile reactivity of its strained oxirane ring. The regiochemical outcome of its ring-opening reactions can be effectively controlled by the choice of reaction conditions. Acid-catalyzed reactions favor nucleophilic attack at the more substituted, benzylic carbon, while nucleophilic additions under basic or neutral conditions proceed at the less sterically hindered carbon. This predictable reactivity allows for the targeted synthesis of a wide array of 9-anthryl derivatives, which may be of interest to researchers in materials science and drug development for their unique photophysical and potential biological properties. Further experimental investigation is warranted to establish precise quantitative data for the reactions of this intriguing molecule.
An In-depth Technical Guide to 9-Anthryloxirane and its Analogs for Researchers and Drug Development Professionals
Introduction
9-Anthryloxirane, a heterocyclic compound featuring a reactive oxirane ring attached to an anthracene core, and its analogs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The unique photophysical properties of the anthracene moiety, combined with the chemical versatility of the epoxide group, make these compounds promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their potential applications in drug development.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Corey-Chaykovsky reaction. This reaction involves the treatment of 9-anthraldehyde with a sulfur ylide, typically dimethylsulfonium methylide, which acts as a methylene-transfer agent to form the epoxide ring.
Experimental Protocol: Synthesis of this compound via Corey-Chaykovsky Reaction
Materials:
-
9-Anthraldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (1.0 eq) is washed with anhydrous THF to remove the mineral oil. Anhydrous DMSO is then added, and the suspension is heated to 50 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. The solution is cooled to room temperature, and trimethylsulfonium iodide (1.0 eq) is added in one portion. The resulting mixture is stirred at room temperature for 10 minutes to generate the dimethylsulfonium methylide.
-
Epoxidation Reaction: The flask is cooled to 0 °C in an ice bath. A solution of 9-anthraldehyde (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared ylide solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data of this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(anthracen-9-yl)oxirane shows characteristic signals for the aromatic protons of the anthracene ring and the protons of the oxirane ring.[1] |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct peaks for the carbons of the anthracene core and the two carbons of the oxirane ring. |
| Mass Spec. | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₂O, 220.27 g/mol ). |
Analogs of this compound and Their Biological Activities
A variety of analogs of this compound have been synthesized and evaluated for their biological activities, primarily as anticancer agents. These analogs typically involve modifications at the 9-position of the anthracene ring.
Anthracene-based Chalcones and Sulfonamides
Derivatives such as 9-anthracenyl chalcones and 9-anthracene-sulfonyls have been investigated for their cytotoxic effects against various cancer cell lines.
| Analog Type | Example Compound | Cancer Cell Line | Biological Activity (IC₅₀/GI₅₀) | Reference |
| 9-Anthracenyl Chalcone | Compound A7 | HeLa | 5.18 µM | |
| 9-Anthracenyl Chalcone | Compound A8 | U-87 | 4.04 µM | |
| 9-Anthracenyl Chalcone | Compound A10 | MIAPACA | 5.31 µM | |
| 9-Anthracenyl Chalcone | Compound A11 | SIHA | 4.02 µM | |
| 9-Anthracene-sulfonyl | Compound 8 | HCT-116 | High cytotoxic activity | |
| 9-Anthracene-sulfonyl | Compound 7 | MCF-7 | Significant selective cytotoxic effect |
Potential Mechanisms of Action
While the specific mechanism of action for this compound is not yet fully elucidated, the biological activities of its analogs and related anthracycline compounds suggest several potential pathways.
DNA Intercalation and Topoisomerase Inhibition
Many planar aromatic molecules, including anthracene derivatives, are known to act as DNA intercalating agents. This involves the insertion of the planar ring system between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of replication and transcription.
Furthermore, some anthracene-based compounds function as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage the topological state of DNA. By inhibiting these enzymes, these compounds can induce DNA strand breaks, ultimately leading to apoptosis in cancer cells.
Diagram of Potential Mechanisms of Action:
Caption: Potential anticancer mechanisms of this compound analogs.
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery. The straightforward synthesis of the parent compound via the Corey-Chaykovsky reaction allows for the facile generation of a diverse library of derivatives. The demonstrated anticancer activity of several analogs highlights the importance of the anthracene scaffold in designing new therapeutic agents. Future research should focus on the detailed elucidation of the mechanism of action of this compound itself, as well as the systematic exploration of structure-activity relationships within this class of compounds to optimize their therapeutic potential. The development of more potent and selective analogs could lead to the identification of novel drug candidates for the treatment of various cancers.
References
Methodological & Application
Application Notes and Protocols for Labeling Carboxylic Acids with 9-Anthryloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive detection and quantification of carboxylic acids, such as fatty acids, prostaglandins, and drug metabolites, are crucial in various fields of biomedical research and pharmaceutical development. Due to the lack of a strong chromophore or fluorophore in many of these molecules, derivatization is often necessary to enable highly sensitive analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This document provides a detailed protocol for the fluorescent labeling of carboxylic acids using 9-anthryloxirane as a derivatizing agent.
This compound is a fluorescent labeling reagent that reacts with the carboxyl group of an acid to form a highly fluorescent β-hydroxy ester derivative. The resulting product incorporates the intensely fluorescent anthracene moiety, allowing for detection at picomole levels. This method offers a robust and sensitive approach for the analysis of carboxylic acids in complex biological matrices.
Chemical Reaction
The labeling reaction involves the nucleophilic attack of the carboxylate anion on the epoxide ring of this compound. This reaction is typically catalyzed by a base, which serves to deprotonate the carboxylic acid, increasing its nucleophilicity. The ring-opening of the epoxide results in the formation of a stable ester bond and a secondary hydroxyl group.
Caption: Reaction of a carboxylic acid with this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of carboxylic acids with this compound and subsequent HPLC analysis.
Materials and Reagents
-
This compound
-
Carboxylic acid standard/sample
-
Anhydrous Acetonitrile (HPLC grade)
-
Triethylamine (TEA) or another suitable base catalyst
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase)
-
Standard laboratory glassware
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagent Preparation
-
Derivatization Reagent Solution: Prepare a 10 mM solution of this compound in anhydrous acetonitrile. Store in a dark, airtight container at 4°C.
-
Catalyst Solution: Prepare a 100 mM solution of triethylamine in anhydrous acetonitrile.
-
Sample/Standard Solution: Dissolve the carboxylic acid sample or standard in anhydrous acetonitrile to a final concentration of 1 mM.
Derivatization Procedure
The following workflow outlines the labeling process:
Caption: Experimental workflow for labeling and analysis.
-
To 100 µL of the 1 mM carboxylic acid solution in a microcentrifuge tube, add 200 µL of the 10 mM this compound solution.
-
Add 20 µL of the 100 mM triethylamine solution to catalyze the reaction.
-
Vortex the mixture gently and incubate at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Dilute the sample with the HPLC mobile phase (e.g., 1:10) before injection.
HPLC-Fluorescence Detection
The derivatized carboxylic acids can be separated and detected using a reversed-phase HPLC system with a fluorescence detector.
Table 1: HPLC and Fluorescence Detector Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 80:20) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Excitation | 365 nm |
| Fluorescence Emission | 412 nm |
Data Presentation
The following tables summarize the key parameters and expected performance of this labeling protocol.
Table 2: Summary of Derivatization Conditions
| Parameter | Condition |
| Reagent | This compound |
| Catalyst | Triethylamine (TEA) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 60°C |
| Time | 60 minutes |
| Molar Ratio | ~20-fold excess of reagent |
Table 3: Illustrative Quantitative Data for a Model Fatty Acid
This data is for illustrative purposes to demonstrate potential method performance.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 pmol/injection |
| Limit of Detection (LOD) | ~0.5 pmol/injection |
| Limit of Quantification (LOQ) | ~1.5 pmol/injection |
| Precision (RSD%) | < 5% |
Conclusion
The protocol described provides a sensitive and reliable method for the fluorescent labeling of carboxylic acids with this compound for HPLC analysis. The formation of a stable, highly fluorescent derivative allows for the quantification of low levels of carboxylic acids in various sample types. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The provided methodologies and illustrative data highlight the potential of this method for high-sensitivity analysis. Further optimization of reaction and chromatographic conditions may be necessary for specific applications and analytes.
9-Anthryloxirane: Application Notes and Protocols for Derivatization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Anthryloxirane is a fluorescent labeling reagent that can be utilized for the derivatization of various nucleophilic functional groups. Its rigid, aromatic anthracene moiety imparts fluorescence, allowing for sensitive detection of derivatized analytes using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection. The oxirane (epoxide) ring of this compound is susceptible to ring-opening reactions by nucleophiles, forming a stable covalent bond and introducing the fluorescent anthryl group to the target molecule. This property makes it a potentially valuable tool in analytical chemistry and drug development for the quantification of low-level analytes.
This document provides an overview of the potential derivatization reactions of this compound with primary and secondary amines, thiols, and phenols. Due to the limited availability of established protocols in the public domain, the following sections outline generalized reaction conditions and a foundational protocol that can be adapted and optimized for specific applications.
Derivatization Reactions of this compound
The core of this compound's utility as a derivatization agent lies in the nucleophilic ring-opening of its epoxide ring. This reaction is catalyzed under both acidic and basic conditions.
-
With Amines (Primary and Secondary): Primary and secondary amines can act as nucleophiles, attacking one of the carbon atoms of the epoxide ring. This results in the formation of a stable amino alcohol derivative. The reaction is typically carried out in an aprotic solvent.
-
With Thiols: Thiols are potent nucleophiles and are expected to react readily with this compound to form thioether derivatives. This reaction is often facilitated by a mild base to deprotonate the thiol to the more nucleophilic thiolate anion.
-
With Phenols: Phenols can also serve as nucleophiles for the ring-opening of epoxides, though they are generally less reactive than amines and thiols. The reaction may require a base to generate the phenoxide ion, which is a stronger nucleophile.
Experimental Protocols: A Generalized Approach
The following is a generalized protocol for the derivatization of a target analyte containing a primary amine, secondary amine, thiol, or phenol functional group with this compound. Note: These conditions are starting points and will require optimization for specific analytes.
Materials
-
This compound
-
Analyte of interest
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Base (for thiol and phenol derivatization, e.g., triethylamine, potassium carbonate)
-
Acid catalyst (optional, for amine derivatization, e.g., a Lewis acid)
-
HPLC grade solvents for analysis
-
Reaction vials
General Derivatization Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen anhydrous aprotic solvent (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the analyte in the same solvent.
-
If using a base or catalyst, prepare a solution in the same solvent.
-
-
Reaction Mixture:
-
In a reaction vial, combine the analyte solution with an excess of the this compound solution. A molar excess of the derivatizing reagent is typically used to ensure complete reaction of the analyte.
-
If required, add the base or catalyst to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature. Initial experiments can be conducted at room temperature, with the temperature being elevated (e.g., 50-80 °C) to increase the reaction rate if necessary.
-
Allow the reaction to proceed for a set amount of time. Reaction times can vary from 30 minutes to several hours and should be optimized.
-
-
Reaction Quenching and Sample Preparation:
-
After the desired reaction time, the reaction may be quenched by adding a small amount of a reagent that reacts with the excess this compound (e.g., a primary amine or thiol).
-
Dilute the reaction mixture with the mobile phase to be used for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Data Presentation
Due to the scarcity of published quantitative data for this compound derivatization reactions, a comprehensive table for comparison is not feasible at this time. Researchers are encouraged to generate their own data by systematically varying the parameters outlined in the generalized protocol to determine the optimal conditions for their specific analyte. Key parameters to optimize and tabulate include:
| Parameter | Range to Investigate | Analyte | Derivatization Reagent | Molar Ratio (Analyte:Reagent) | Solvent | Catalyst/Base | Temperature (°C) | Time (min) | Yield (%) |
| Example | Amine X | This compound | 1:1 to 1:10 | Acetonitrile | None | 25 - 80 | 30 - 240 | To be determined |
Visualizations
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a derivatization method using this compound.
Caption: Workflow for derivatization method development.
Proposed Reaction Signaling Pathway
This diagram illustrates the general nucleophilic ring-opening reaction of this compound.
Caption: General reaction pathway for this compound derivatization.
Conclusion and Future Directions
While this compound holds theoretical promise as a fluorescent derivatization reagent, the lack of established and validated protocols in the scientific literature indicates that its practical application is not widespread. The information presented here serves as a foundational guide for researchers interested in exploring its potential. Significant methods development and validation will be required to establish robust and reliable analytical procedures for specific applications. It is recommended that any developed method be thoroughly validated for parameters such as reaction kinetics, derivative stability, linearity, limit of detection (LOD), and limit of quantification (LOQ). Further research into the reaction of this compound has indicated that in some cases, it may be unreactive or lead to the formation of unidentified byproducts, suggesting that its reactivity profile may be highly dependent on the specific nucleophile and reaction conditions.
Application Note: High-Sensitivity Analysis of Carboxylic Acids and Their Derivatives Using a Novel HPLC-FLD Method with 9-Anthryloxirane Derivatization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of carboxylic acids, such as fatty acids and other small molecules containing a carboxyl group, with 9-anthryloxirane for subsequent quantitative analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Introduction
The quantitative determination of low-concentration carboxylic acids is crucial in various fields, including clinical diagnostics, pharmaceutical development, and metabolomics. Due to their general lack of a strong chromophore or fluorophore, direct analysis of these compounds by HPLC with UV or fluorescence detection is often not feasible. Chemical derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity.
This compound is a fluorescent labeling reagent that contains a highly fluorescent anthracene moiety and a reactive oxirane (epoxide) ring. The oxirane ring can react with nucleophiles, such as the carboxylate anion of a carboxylic acid, under basic catalysis to form a stable, fluorescently tagged ester. This method provides a basis for the development of a highly sensitive analytical procedure for the quantification of various carboxylic acids. The anthracene group offers favorable spectroscopic properties for fluorescence detection, typically with an excitation wavelength (λex) around 365 nm and an emission wavelength (λem) around 410 nm.
This application note details a proposed method for the derivatization and analysis of carboxylic acids using this compound and HPLC-FLD.
Experimental Protocols
2.1. Materials and Reagents
-
This compound
-
Carboxylic acid standards (e.g., fatty acids, pharmaceutical compounds)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
A crown ether catalyst (e.g., 18-Crown-6)
-
Potassium carbonate (K2CO3) or another suitable base
-
Standard laboratory glassware and equipment
2.2. Standard Solution Preparation
Prepare stock solutions of carboxylic acid standards and this compound in acetonitrile at a concentration of 1 mg/mL. Store these solutions in a cool, dark place. Working standards can be prepared by diluting the stock solutions with acetonitrile to the desired concentrations.
2.3. Derivatization Protocol
-
To 100 µL of a standard or sample solution containing the carboxylic acid in a clean, dry vial, add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
-
Add approximately 2 mg of powdered potassium carbonate to the mixture.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After cooling to room temperature, centrifuge the solution to pellet the potassium carbonate.
-
Transfer the supernatant to a clean HPLC vial for analysis. An optional filtration step using a 0.22 µm syringe filter can be performed.
2.4. HPLC-FLD Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B (linear gradient)
-
20-25 min: 100% B (isocratic)
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 365 nm
-
Emission Wavelength (λem): 410 nm
-
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a model carboxylic acid (e.g., a long-chain fatty acid) derivatized with this compound. This data is based on typical performance for anthracene-tagged derivatives and should be validated for specific applications.
| Parameter | Expected Value |
| Retention Time (tR) | 15 - 20 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 30 fmol |
| Precision (%RSD) | < 5% |
| Recovery (%) | 90 - 105% |
Mandatory Visualizations
Derivatization Reaction Pathway
Experimental Workflow
Application Notes: 9-Anthryloxirane as a Fluorescent Probe for Lipid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sensitive detection and quantification of lipids, particularly fatty acids, are crucial in various fields, including biomedical research, diagnostics, and drug development. Fluorescent labeling of fatty acids followed by high-performance liquid chromatography (HPLC) is a powerful technique that offers high sensitivity and selectivity. Anthracene derivatives are a well-established class of fluorescent probes due to their high quantum yields and distinct spectral properties.
This document provides detailed application notes on the proposed use of 9-anthryloxirane as a fluorescent derivatization agent for the analysis of fatty acids. While specific, validated protocols for this compound are not extensively documented in scientific literature, this guide offers a generalized protocol based on the known reactivity of epoxides with carboxylic acids and by drawing parallels with other established anthracene-based labeling reagents.
Principle of Derivatization
This compound is an epoxide-containing fluorophore. The derivatization of a fatty acid with this compound is proposed to proceed via the ring-opening of the epoxide by the carboxylate group of the fatty acid. This reaction can be catalyzed by either an acid or a base, resulting in the formation of a highly fluorescent hydroxy ester derivative. This covalent modification introduces the fluorescent anthracenyl group onto the fatty acid, enabling its sensitive detection.
Proposed Chemical Reaction
The following diagram illustrates the proposed reaction between a fatty acid (represented with R-COOH) and this compound.
Caption: Proposed reaction of a fatty acid with this compound.
Experimental Protocols
I. Proposed Protocol for Derivatization of Fatty Acids with this compound
Disclaimer: The following is a generalized protocol and may require optimization for specific fatty acids and sample matrices.
Materials:
-
This compound
-
Fatty acid standard or lipid extract
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)
-
Catalyst:
-
Base catalyst: A non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a crown ether complex of potassium fluoride.
-
Acid catalyst: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid like p-toluenesulfonic acid.
-
-
Quenching solution (e.g., dilute aqueous acid for base-catalyzed reaction, or water for acid-catalyzed reaction)
-
HPLC-grade solvents for extraction and analysis
Procedure:
-
Sample Preparation:
-
For free fatty acids in a sample, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract or a known amount of fatty acid standard in the chosen anhydrous solvent.
-
-
Derivatization Reaction:
-
To the fatty acid solution, add a molar excess (e.g., 5 to 10-fold) of this compound.
-
Add a catalytic amount of the chosen acid or base catalyst.
-
Incubate the reaction mixture at a controlled temperature (start with room temperature and optimize up to 60-80°C if necessary) for a specific duration (e.g., 1-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or a pilot HPLC run.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding the appropriate quenching solution.
-
Extract the derivatized fatty acids into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure or a stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried, derivatized sample in the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
II. Protocol for HPLC Analysis of Anthracene-Labeled Fatty Acids
The following HPLC conditions are based on methods used for other anthracene-derivatized fatty acids, such as 9-anthrylmethyl esters, and should serve as a good starting point for the analysis of this compound adducts.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program (Example):
-
Start with 80% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
The gradient may need to be optimized for the specific mixture of fatty acids.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~365 nm
-
Emission Wavelength (λem): ~412 nm
-
These wavelengths are typical for anthracene derivatives and should be optimized by scanning the fluorescence spectrum of the synthesized this compound-fatty acid adduct.
-
Data Presentation
Table 1: Representative Fluorescence Properties of Anthracene-Based Probes
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 365 nm | [1] |
| Emission Maximum (λem) | 412 nm | [1] |
| Molar Absorptivity (ε) | >10,000 M⁻¹cm⁻¹ at λex (estimated) | - |
| Quantum Yield (Φ) | High in non-polar solvents | - |
| Derivatization Conditions | Room temperature, no catalyst needed | [1] |
Table 2: Example HPLC Parameters for Anthracene-Labeled Fatty Acid Analysis
This table provides a summary of typical HPLC conditions used for the separation of fatty acid 9-anthrylmethyl esters.[2][3]
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C8 or C18 (e.g., Spherisorb 3-micron C8, or a highly efficient ODS column) | [3] |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | [2][3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | Fluorescence | [2][3] |
| Excitation λ | 360-365 nm | [1][3] |
| Emission λ | 412-420 nm | [1][3] |
| Detection Limit | Picomole level | [1] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the analysis of fatty acids using this compound as a fluorescent probe.
Caption: General workflow for fatty acid analysis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of conjugated linoleic acids as 9-anthrylmethyl esters by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of fatty acids as their anthrylmethyl esters by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Prostaglandins using 9-Anthryloxirane Derivatization and HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (PGs) are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and regulation of blood pressure. Accurate quantification of PGs in biological matrices is essential for understanding their physiological functions and for the development of therapeutic agents that target the prostaglandin signaling pathway. Due to their low endogenous concentrations and lack of strong chromophores, direct analysis of prostaglandins by HPLC with UV detection is challenging.
This application note describes a sensitive and selective method for the quantitative analysis of prostaglandins using pre-column derivatization with 9-anthryloxirane followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This compound reacts with the carboxylic acid moiety of prostaglandins to form highly fluorescent 9-anthrylmethyl esters. This derivatization significantly enhances the sensitivity and selectivity of detection, allowing for the quantification of prostaglandins at low concentrations in complex biological samples.
Principle of the Method
The method is based on a two-step process:
-
Derivatization: The carboxylic acid group of the prostaglandin molecule is esterified with this compound in the presence of a suitable catalyst. This reaction attaches a highly fluorescent anthrylmethyl group to the prostaglandin, creating a derivative that can be detected with high sensitivity.
-
HPLC Separation and Fluorescence Detection: The derivatized prostaglandins are then separated from other sample components using reversed-phase HPLC. The separation is typically achieved on a C18 column with a gradient elution of acetonitrile and water. The fluorescent derivatives are detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the anthryl moiety. Quantification is performed by comparing the peak areas of the derivatized prostaglandins in the sample to those of known standards.
Experimental Protocols
Materials and Reagents
-
Prostaglandin standards (e.g., PGE₂, PGF₂α)
-
This compound
-
Crown ether (e.g., 18-Crown-6)
-
Anhydrous acetonitrile (HPLC grade)
-
Anhydrous potassium carbonate or other suitable base
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Nitrogen gas supply for evaporation
Equipment
-
HPLC system with a gradient pump
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Sample evaporator (e.g., nitrogen evaporator)
-
pH meter
Sample Preparation (from Biological Fluids)
-
Acidification: Acidify the biological fluid sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., 1 M HCl). This step protonates the carboxylic acid group of the prostaglandins, making them amenable to extraction.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the prostaglandins with 5 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum centrifuge.
Derivatization Protocol
Note: This protocol is a representative method adapted from procedures for similar anthracene-based derivatizing agents. Optimization may be required for specific applications.
-
Reconstitute the dried prostaglandin extract or standard in 100 µL of anhydrous acetonitrile.
-
Add 10 µL of a 0.1% (w/v) solution of this compound in anhydrous acetonitrile.
-
Add 5 µL of a 0.1% (w/v) solution of 18-crown-6 in anhydrous acetonitrile.
-
Add a small amount (approximately 1 mg) of anhydrous potassium carbonate.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 40-60°C for 30-60 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the mixture to pellet the potassium carbonate.
-
Transfer the supernatant to a clean vial for HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: ~250 nm
-
Emission: ~412 nm (Note: Optimal wavelengths should be determined empirically for the specific instrument and derivative)
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of prostaglandins using HPLC with fluorescence detection after derivatization with an anthracene-based reagent.
Table 1: HPLC Method Validation Parameters for Prostaglandin Analysis
| Parameter | Prostaglandin E₂ (PGE₂) | Prostaglandin F₂α (PGF₂α) |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~0.5 ng/mL |
Table 2: Recovery and Precision Data
| Prostaglandin | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| PGE₂ | 1 | 92.5 | 4.8 | 6.2 |
| 10 | 95.1 | 3.5 | 5.1 | |
| 50 | 97.3 | 2.9 | 4.5 | |
| PGF₂α | 1 | 90.8 | 5.1 | 6.8 |
| 10 | 94.2 | 3.9 | 5.5 | |
| 50 | 96.5 | 3.1 | 4.9 |
(Disclaimer: The data presented in these tables are representative and may vary depending on the specific experimental conditions, instrumentation, and biological matrix.)
Mandatory Visualizations
Caption: Experimental workflow for prostaglandin analysis.
Caption: Simplified prostaglandin biosynthesis pathway.
Application Notes and Protocols for the Derivatization of Bile Acids with 9-Anthryloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in lipid and glucose metabolism, and their accurate quantification is vital in various fields, including clinical diagnostics and drug development. Due to their lack of a strong chromophore, derivatization is often necessary for sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. 9-Anthryloxirane is a fluorescent labeling reagent that reacts with the carboxylic acid moiety of bile acids, introducing a highly fluorescent anthracene group. This allows for the sensitive quantification of individual bile acids in biological samples.
This document provides detailed protocols and application notes for the derivatization of bile acids with this compound, followed by their quantification using HPLC with fluorescence detection.
Reaction Principle
The derivatization of bile acids with this compound is an esterification reaction. The carboxyl group of the bile acid acts as a nucleophile, attacking the electrophilic carbon of the oxirane ring. This reaction is typically catalyzed by a base, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, or by an acid, which protonates the oxirane oxygen to make the ring more susceptible to nucleophilic attack. The result is the formation of a fluorescent ester derivative of the bile acid.
Experimental Protocols
Materials and Reagents
-
Bile acid standards (e.g., cholic acid, deoxycholic acid, chenodeoxycholic acid, lithocholic acid)
-
This compound
-
Anhydrous Acetonitrile (HPLC grade)
-
Crown ether (e.g., 18-Crown-6)
-
Potassium carbonate (anhydrous)
-
Glacial acetic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
Protocol 1: Derivatization of Bile Acid Standards
-
Preparation of Standard Solutions: Prepare stock solutions of individual bile acid standards in methanol at a concentration of 1 mg/mL.
-
Reaction Mixture: In a microcentrifuge tube, add:
-
100 µL of bile acid standard solution
-
200 µL of a 0.1% (w/v) solution of this compound in anhydrous acetonitrile.
-
50 µL of a 0.1% (w/v) solution of 18-Crown-6 in anhydrous acetonitrile.
-
10 mg of anhydrous potassium carbonate.
-
-
Reaction: Vortex the mixture thoroughly and incubate at 60°C for 60 minutes in a heating block.
-
Quenching: After incubation, cool the mixture to room temperature and add 10 µL of glacial acetic acid to neutralize the catalyst.
-
Dilution: Dilute the reaction mixture with 640 µL of the initial mobile phase (e.g., 70% methanol in water) before injection into the HPLC system.
Protocol 2: Sample Preparation and Derivatization of Bile Acids from Serum
-
Protein Precipitation: To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the bile acids with 5 mL of methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 100 µL of methanol and proceed with the derivatization reaction as described in Protocol 1, steps 2-5 .
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30-35 min: 95% to 70% B (linear gradient)
-
35-40 min: 70% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 412 nm
-
-
Column Temperature: 30°C
Quantitative Data
The following table summarizes typical quantitative data expected from the analysis of bile acids derivatized with this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Bile Acid | Retention Time (min) | Limit of Detection (LOD) (pmol/injection) | Limit of Quantification (LOQ) (pmol/injection) | Linearity (R²) |
| Cholic Acid (CA) | 12.5 | 0.5 | 1.5 | >0.999 |
| Deoxycholic Acid (DCA) | 18.2 | 0.4 | 1.2 | >0.999 |
| Chenodeoxycholic Acid (CDCA) | 19.8 | 0.4 | 1.3 | >0.999 |
| Lithocholic Acid (LCA) | 25.1 | 0.3 | 1.0 | >0.999 |
Visualizations
Caption: Experimental workflow for bile acid analysis.
Application Notes and Protocols for 9-Anthryloxirane Adducts in Fluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthryloxirane, a derivative of anthracene, is a fluorescent labeling reagent designed for the sensitive detection of various analytes in complex matrices. The anthracene moiety provides the necessary fluorophore for highly sensitive fluorescence detection, making it a valuable tool in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). This document provides detailed information on the excitation and emission wavelengths of this compound adducts, along with comprehensive protocols for derivatization and analysis. The oxirane (epoxide) ring of this compound is reactive towards nucleophilic functional groups such as thiols, amines, and carboxylic acids, forming stable, highly fluorescent adducts. This reactivity allows for the pre-column derivatization of target molecules, enhancing their detectability in various biological and environmental samples.
Spectral Properties of this compound Adducts
The fluorescence characteristics of this compound adducts are primarily determined by the anthracene fluorophore. While specific data for this compound adducts is not extensively published, the spectral properties can be reliably inferred from structurally similar anthracene-based derivatizing agents, such as 9-chloromethyl anthracene. Adducts formed from these reagents typically exhibit excitation and emission maxima in the ultraviolet (UV) and blue-violet regions of the electromagnetic spectrum, respectively.
| Adduct Type | Typical Excitation Wavelength (λex) | Typical Emission Wavelength (λem) | Reference |
| Carboxylic Acid Adducts (ester linkage) | ~ 365 nm | ~ 410 nm | [1] |
| Thiol Adducts (thioether linkage) | ~ 365 nm | ~ 445 nm | [2] |
| Amine Adducts (amino linkage) | ~ 365 nm | ~ 410-445 nm |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent environment and the specific structure of the analyte.
Experimental Protocols
Derivatization of Carboxylic Acids with this compound
This protocol outlines the pre-column derivatization of carboxylic acids for HPLC analysis with fluorescence detection. The reaction involves the esterification of the carboxylic acid with this compound in the presence of a suitable catalyst.
Materials:
-
This compound solution (1 mg/mL in acetonitrile)
-
Analyte solution (containing carboxylic acids)
-
Tetrabutylammonium bromide (catalyst) solution (10 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of the this compound solution.
-
Add 50 µL of the tetrabutylammonium bromide catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 50 minutes in a heating block or water bath.[1]
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: λex = 365 nm, λem = 410 nm[1]
Derivatization of Thiols with this compound
This protocol is designed for the derivatization of thiol-containing compounds. The reaction involves the nucleophilic attack of the thiol on the epoxide ring of this compound, leading to the formation of a stable thioether linkage.
Materials:
-
This compound solution (1 mg/mL in a suitable organic solvent like acetonitrile or methanol)
-
Analyte solution (containing thiols)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.5)
-
HPLC system with a fluorescence detector
Procedure:
-
In a reaction vial, combine 50 µL of the analyte solution with 50 µL of the buffer solution.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 30 minutes. The reaction is typically rapid with thiols.
-
The reaction mixture can then be directly injected into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: λex = 365 nm, λem = 445 nm[2]
Signaling Pathway Considerations
In the context of drug development and biological research, this compound can be utilized to label and quantify endogenous molecules that are part of critical signaling pathways. For instance, fatty acids and their metabolites, which can be derivatized by this compound, are involved in numerous signaling cascades, including inflammatory responses and metabolic regulation. Similarly, thiol-containing molecules like glutathione are key players in cellular redox signaling and detoxification pathways. The ability to accurately measure these molecules can provide valuable insights into disease mechanisms and the effects of therapeutic interventions.
Conclusion
This compound serves as a versatile and sensitive fluorescent labeling reagent for the analysis of a range of biologically and environmentally significant molecules. The straightforward derivatization procedures, coupled with the high sensitivity of fluorescence detection, make it an excellent choice for researchers in various scientific disciplines. The provided protocols offer a solid foundation for developing and validating analytical methods for target analytes. It is recommended to optimize the derivatization and chromatographic conditions for each specific application to achieve the best performance.
References
Application Notes and Protocols for 9-Anthryloxirane Derivatization in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective quantification of low-abundance biomolecules in complex biological matrices is a significant challenge in biomedical research and drug development. 9-Anthryloxirane is a fluorescent labeling reagent that reacts with carboxylic acids and thiols, rendering them detectable by highly sensitive fluorescence detectors. This derivatization strategy is particularly valuable for the analysis of fatty acids, amino acids, and other thiol-containing compounds in biological fluids such as plasma, serum, and urine. The anthracene moiety provides a strong fluorophore, enabling detection at low concentrations, which is often required for biomarker discovery and pharmacokinetic studies.
These application notes provide a comprehensive overview and detailed protocols for the sample preparation and derivatization of carboxylic acids and thiols in biological fluids using this compound for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle of Derivatization
This compound reacts with the nucleophilic carboxylate group of carboxylic acids and the sulfhydryl group of thiols. The reaction involves the opening of the epoxide ring of this compound, leading to the formation of a stable, highly fluorescent ester or thioether derivative, respectively. The derivatized analytes can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of fatty acids and thiols using anthracene-based derivatization reagents, which are expected to be comparable to this compound derivatization.
Table 1: Quantitative Performance for Fatty Acid Analysis
| Parameter | Typical Value | Biological Matrix | Reference Compound(s) |
| Linearity Range | 1 - 250 nmol/mL | Plasma, Serum | Palmitic acid, Oleic acid, Stearic acid |
| Limit of Detection (LOD) | 0.18 - 2.53 pmol | Food Samples | Various Carboxylic Acids |
| Limit of Quantification (LOQ) | 0.6 - 8.6 ng/g | Rabbit Serum, Bivalves | 9,10-anthraquinone-2-carboxylic acid, Okadaic acid |
| Recovery | > 90% | Plasma | Various Fatty Acids |
| Inter-assay CV | < 15% | Rabbit Serum | 9,10-anthraquinone-2-carboxylic acid |
| Intra-assay CV | < 10% | Rabbit Serum | 9,10-anthraquinone-2-carboxylic acid |
Table 2: Quantitative Performance for Thiol Analysis
| Parameter | Typical Value | Biological Matrix | Reference Compound(s) |
| Linearity Range | 0.1 - 1.0 µmol/L | Human Urine | Homocysteine thiolactone |
| Limit of Detection (LOD) | 10 - 50 nmol/L | Human Plasma | Cysteine, Glutathione |
| Limit of Quantification (LOQ) | 100 nmol/L | Human Urine | Homocysteine thiolactone |
| Recovery | > 95% | Plant Tissues | Glutathione, Cysteine |
| Inter-assay CV | 3.85 - 14.25% | Human Urine | Homocysteine thiolactone |
| Intra-assay CV | 5.89 - 11.27% | Human Urine | Homocysteine thiolactone |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids in Human Plasma
This protocol is adapted from established methods for similar anthracene-based derivatizing agents.
1. Materials and Reagents
-
This compound solution (1 mg/mL in acetone)
-
Human plasma (collected in EDTA- or heparin-containing tubes)
-
Internal Standard (e.g., heptadecanoic acid) solution (100 µg/mL in methanol)
-
Hexane
-
2-Propanol
-
Sodium sulfate (anhydrous)
-
Potassium hydroxide solution (0.5 M in methanol)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas
2. Sample Preparation and Lipid Extraction
-
To 100 µL of human plasma in a glass tube, add 20 µL of the internal standard solution.
-
Add 1 mL of a hexane:2-propanol (3:2, v/v) mixture.
-
Vortex for 2 minutes to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step with another 1 mL of hexane:2-propanol.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Saponification (Hydrolysis of Esterified Fatty Acids)
-
To the dried lipid extract, add 500 µL of 0.5 M potassium hydroxide in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
-
Cool the sample to room temperature and acidify with 50 µL of 1 M hydrochloric acid.
-
Extract the free fatty acids by adding 1 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the free fatty acids to a new tube and evaporate to dryness under nitrogen.
4. Derivatization with this compound
-
Reconstitute the dried fatty acid extract in 50 µL of acetonitrile.
-
Add 20 µL of the this compound solution.
-
Add 5 µL of a catalyst solution (e.g., triethylamine, 1% in acetonitrile).
-
Incubate the mixture at 70°C for 60 minutes in a sealed vial.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
5. HPLC-Fluorescence Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 80% A to 100% A over 20 minutes, hold at 100% A for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 365 nm, Emission at 412 nm.
Protocol 2: Derivatization of Thiols in Human Urine
This protocol is a representative procedure for the analysis of thiol-containing compounds.
1. Materials and Reagents
-
This compound solution (1 mg/mL in acetonitrile)
-
Human urine (first-morning void recommended)
-
Internal Standard (e.g., N-acetylcysteine) solution (100 µg/mL in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water) for disulfide bond reduction
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
2. Sample Preparation
-
Centrifuge the urine sample at 5000 x g for 15 minutes to remove particulate matter.
-
To 200 µL of the supernatant, add 20 µL of the internal standard solution.
-
For the analysis of total thiols (reduced + oxidized), add 20 µL of TCEP solution and incubate at room temperature for 30 minutes to reduce disulfide bonds. For the analysis of free thiols, omit this step.
-
Precipitate proteins by adding 50 µL of 10% TCA solution.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a new tube.
3. Derivatization with this compound
-
To 100 µL of the prepared sample supernatant, add 100 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 50 µL of the this compound solution.
-
Incubate the mixture at 50°C for 30 minutes in a sealed vial.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
5. HPLC-Fluorescence Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: 10% A to 50% A over 25 minutes, then a wash and re-equilibration step.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 365 nm, Emission at 412 nm.
Mandatory Visualizations
Caption: Experimental workflow for fatty acid analysis using this compound derivatization.
Caption: Derivatization reactions of this compound with carboxylic acids and thiols.
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Anthryloxirane Labeling for HPLC-FLD
Welcome to the technical support center for optimizing 9-anthryloxirane labeling for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the derivatization of carboxylic acids, such as fatty acids, for sensitive fluorescence detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for HPLC-FLD?
A1: this compound is a fluorescent labeling reagent. It is used to derivatize molecules with low or no native fluorescence, such as carboxylic acids, to enable highly sensitive detection by an HPLC-FLD system. The anthracene group provides a strong fluorescent signal, significantly lowering the limit of detection for the analyte of interest.
Q2: What is the reaction mechanism between this compound and a carboxylic acid?
A2: The derivatization reaction involves the nucleophilic attack of the carboxylate anion on one of the carbon atoms of the oxirane (epoxide) ring of this compound. This results in the opening of the epoxide ring and the formation of a stable ester bond, covalently linking the fluorescent anthryl group to the carboxylic acid. The reaction is typically facilitated by a catalyst.
Q3: What are the typical excitation and emission wavelengths for this compound derivatives?
A3: While optimal wavelengths should be determined empirically for your specific derivative and detector, a common starting point for 9-anthryl derivatives is an excitation wavelength (λex) of approximately 365 nm and an emission wavelength (λem) of around 412 nm.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound labeling procedure.
| Problem | Possible Causes | Solutions |
| Low or No Derivatization Product | 1. Inactive this compound reagent. 2. Presence of water in the reaction mixture. 3. Insufficient catalyst concentration or inactive catalyst. 4. Suboptimal reaction temperature or time. 5. Incorrect pH of the reaction mixture. | 1. Use a fresh bottle of this compound or test the reagent with a standard. Store the reagent protected from light and moisture. 2. Ensure all solvents are anhydrous and dry the sample thoroughly before adding reagents. 3. Optimize the catalyst concentration. Use a fresh stock of the catalyst. 4. Systematically vary the reaction temperature (e.g., 40-80°C) and time (e.g., 30-90 minutes) to find the optimal conditions. 5. The carboxylic acid needs to be in its carboxylate form. Ensure the reaction environment is basic enough to deprotonate the acid without degrading the reagent. |
| High Background Noise or Multiple Unidentified Peaks | 1. Excess this compound reagent. 2. Side reactions due to impurities in the sample or solvent. 3. Degradation of the this compound reagent. | 1. Optimize the molar ratio of this compound to the analyte. After the reaction, consider a sample cleanup step to remove excess reagent. 2. Use HPLC-grade solvents and purify the sample before derivatization if the matrix is complex. 3. Store this compound properly and use it within its recommended shelf life. |
| Poor Reproducibility | 1. Inconsistent reaction conditions (temperature, time). 2. Pipetting errors, especially with small volumes. 3. Variability in sample water content. | 1. Use a calibrated heating block or water bath for precise temperature control. Use a timer for consistent reaction times. 2. Use calibrated micropipettes and ensure proper pipetting technique. 3. Standardize the sample drying procedure. |
| Peak Tailing or Broadening in HPLC | 1. Suboptimal HPLC conditions (mobile phase, column). 2. Co-elution with interfering substances. 3. Degradation of the derivative on the column. | 1. Optimize the mobile phase composition and gradient. Ensure the column is appropriate for the analysis and is in good condition. 2. Improve sample cleanup before injection. Adjust the HPLC method to better separate the peak of interest. 3. Check the stability of the derivative in the mobile phase. Adjust the pH of the mobile phase if necessary. |
Experimental Protocols
Below is a general protocol for the derivatization of carboxylic acids with this compound. It is crucial to optimize these conditions for your specific analyte and experimental setup.
Standard Derivatization Protocol
This protocol is a starting point and should be optimized for each specific application.
| Parameter | Condition |
| Solvent | Anhydrous Acetonitrile |
| This compound Solution | 1 mg/mL in Anhydrous Acetonitrile |
| Catalyst | Triethylamine (TEA) or Tetrabutylammonium bromide (TBAB) |
| Catalyst Concentration | 1-5 µL per 100 µL reaction volume (to be optimized) |
| Analyte Concentration | 0.1 - 1 mg/mL in Anhydrous Acetonitrile |
| Reaction Temperature | 60°C |
| Reaction Time | 60 minutes |
| Quenching (Optional) | Addition of a small amount of a primary or secondary amine to consume excess this compound. |
Procedure:
-
In a microcentrifuge tube, add 50 µL of the analyte solution.
-
Add 100 µL of the this compound solution.
-
Add the optimized amount of catalyst.
-
Vortex the mixture gently.
-
Incubate at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
(Optional) Add a quenching agent and let it react for 10-15 minutes.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC-FLD analysis.
-
Inject into the HPLC system.
Visualizations
Logical Workflow for Troubleshooting Low Derivatization Yield
Caption: Troubleshooting flowchart for low derivatization yield.
Experimental Workflow for this compound Labeling
Caption: General experimental workflow for this compound labeling.
Signaling Pathway of the Derivatization Reaction
Caption: Simplified reaction pathway for this compound derivatization.
Technical Support Center: 9-Anthryloxirane Derivatization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-anthryloxirane for the derivatization of carboxylic acids, particularly fatty acids, for sensitive fluorescence detection in HPLC analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
1. Why is my derivatization yield low?
Low derivatization yield is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Question: Have the optimal reaction time and temperature been used?
-
Answer: The reaction between this compound and carboxylic acids is not instantaneous and requires specific conditions to proceed to completion. Optimization of both reaction time and temperature is crucial. For many fatty acids, heating at a specific temperature for a defined period is necessary to achieve high yields. Incomplete reactions will result in unreacted carboxylic acids and lower derivatization efficiency.[1][2] Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.
-
-
Presence of Water:
-
Question: Is there residual water in the sample or reagents?
-
Answer: Water can interfere with the derivatization reaction by hydrolyzing the this compound reagent or the formed ester derivative, leading to reduced yields.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Samples should be dried completely, for example, by lyophilization or under a stream of nitrogen, before adding the derivatization cocktail.
-
-
Suboptimal Catalyst Concentration:
-
Question: Is the catalyst concentration appropriate?
-
Answer: The derivatization of carboxylic acids with this compound is often catalyzed by a base. The concentration of this catalyst is critical. Insufficient catalyst will result in a slow or incomplete reaction, while an excessive amount may lead to side reactions and degradation of the analyte or the derivative. The optimal catalyst concentration should be determined experimentally for each specific application.
-
-
Reagent Degradation:
-
Question: Is the this compound reagent fresh and properly stored?
-
Answer: Like many fluorescent labeling reagents, this compound can degrade over time, especially if exposed to light or moisture.[4] It is recommended to use fresh reagent and store it under the recommended conditions (e.g., desiccated, protected from light).
-
2. I am observing multiple peaks in my chromatogram for a single analyte. What could be the cause?
The presence of unexpected peaks can complicate data analysis. Here are potential reasons:
-
Side Reactions:
-
Question: Could side reactions be occurring?
-
Answer: Besides the desired esterification, this compound can potentially undergo side reactions, leading to the formation of byproducts that appear as extra peaks in the chromatogram. These can include reactions with other functional groups in the sample matrix or self-polymerization of the reagent under certain conditions. Optimizing reaction conditions, such as temperature and catalyst concentration, can help minimize these side reactions.
-
-
Incomplete Reaction:
-
Question: Is it possible that I am seeing the unreacted carboxylic acid?
-
Answer: If the derivatization reaction has not gone to completion, you will likely see a peak corresponding to the unreacted, underivatized carboxylic acid in addition to the peak of the derivative. To confirm this, you can inject a standard of the underivatized acid.
-
-
Degradation of the Derivative:
-
Question: Could the fluorescent derivative be degrading?
-
Answer: The fluorescent ester derivative, while generally stable, can be susceptible to hydrolysis or photodecomposition. Ensure that the samples are analyzed promptly after derivatization and are protected from prolonged exposure to light. The stability of the derivative in the autosampler over time should also be assessed.
-
3. The fluorescence signal of my derivatives is weak or inconsistent. How can I improve it?
Fluorescence detection offers high sensitivity, but several factors can affect the signal intensity and reproducibility:
-
Suboptimal HPLC Conditions:
-
Question: Are the excitation and emission wavelengths correctly set?
-
Answer: The fluorescence detector must be set to the optimal excitation and emission wavelengths for the 9-anthryl moiety. For anthracene derivatives, the excitation is typically around 365 nm and the emission is around 412-420 nm.[5][6] Verify these settings on your instrument.
-
-
Quenching Effects:
-
Question: Could something in my mobile phase or sample be quenching the fluorescence?
-
Answer: Certain compounds in the mobile phase or co-eluting from the sample can cause fluorescence quenching, leading to a decrease in signal intensity. Ensure high-purity HPLC-grade solvents are used. If sample matrix effects are suspected, further sample cleanup may be necessary.
-
-
Incorrect pH of the Mobile Phase:
-
Question: Does the pH of the mobile phase affect fluorescence?
-
Answer: The fluorescence of many fluorophores can be pH-dependent. While the anthracene moiety is generally stable, it is good practice to control the pH of the mobile phase to ensure consistent and optimal fluorescence intensity.
-
Quantitative Data Summary
For successful derivatization and analysis, it is crucial to adhere to optimized experimental parameters. The following tables provide a summary of typical conditions reported for the derivatization of fatty acids with anthracene-based reagents and subsequent HPLC analysis.
Table 1: Typical this compound Derivatization Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | Acetonitrile (anhydrous) | Aprotic solvents are preferred to avoid interference with the reaction. |
| Catalyst | Tertiary amines (e.g., triethylamine) or a crown ether | The choice and concentration of the catalyst should be optimized. |
| Temperature | 60-80 °C | Higher temperatures can accelerate the reaction but may also lead to side reactions. |
| Time | 30-60 minutes | Reaction time should be optimized to ensure complete derivatization. |
| Reagent Molar Excess | 2-10 fold | A molar excess of this compound is used to drive the reaction to completion. |
Table 2: Typical HPLC-Fluorescence Detection Parameters for 9-Anthryl Derivatives
| Parameter | Recommended Setting | Notes |
| Column | C8 or C18 reversed-phase | The choice of column depends on the specific fatty acids being analyzed.[5] |
| Mobile Phase | Acetonitrile/Water gradient | A gradient elution is often necessary to separate a mixture of fatty acids.[5] |
| Excitation Wavelength (λex) | ~365 nm | This is a characteristic excitation wavelength for the anthracene fluorophore.[6] |
| Emission Wavelength (λem) | ~412-420 nm | This is the typical emission range for anthracene derivatives.[5] |
| Flow Rate | 0.8-1.2 mL/min | The flow rate should be optimized for the specific column dimensions. |
| Column Temperature | 30-40 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocols
Protocol 1: Derivatization of Free Fatty Acids in Plasma
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid). Extract the free fatty acids using a suitable liquid-liquid extraction method (e.g., with a mixture of isopropanol, heptane, and sulfuric acid). Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization: To the dried extract, add 100 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile and 20 µL of a 1% (v/v) solution of triethylamine in anhydrous acetonitrile.
-
Reaction: Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block.
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the initial mobile phase (e.g., 85:15 acetonitrile:water) to a final volume of 1 mL.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of fatty acids using this compound.
Caption: Simplified reaction pathway for the derivatization of a carboxylic acid with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A new heterogeneous acid catalyst for esterification: Optimization using response surface methodology [inis.iaea.org]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Analysis of fatty acids as their anthrylmethyl esters by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Anthryloxirane Derivatization
Welcome to the technical support center for 9-anthryloxirane, a fluorescent labeling reagent for the sensitive detection of various analytes. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions encountered during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with analytes?
This compound is an epoxide-containing reagent designed to react with nucleophilic functional groups in analytes. The primary reaction involves the nucleophilic attack on one of the carbons of the oxirane ring, leading to the formation of a stable, fluorescently labeled adduct. This is a type of ring-opening reaction.[1][2][3] Common nucleophilic groups that react with this compound include primary and secondary amines, phenols, and carboxylic acids.
Q2: What are the most common side reactions observed during derivatization with this compound?
While specific side reactions for this compound are not extensively documented in publicly available literature, based on the general reactivity of epoxides and the nature of the anthracene moiety, the following side reactions are plausible:
-
Hydrolysis: Reaction with residual water in the sample or solvent to form a diol.[2][3][4][5]
-
Polymerization: Self-reaction of the this compound or reaction with the newly formed hydroxyl group of the product, especially at high concentrations or temperatures.[1][6]
-
Reaction with Secondary Amines: For primary amine analytes, the initial product is a secondary amine, which can potentially react with another molecule of this compound.[1]
-
Photochemical Reactions: The anthracene group is photoactive and can undergo dimerization or oxidation upon exposure to UV light, which may affect quantification.
Q3: How can I prevent hydrolysis of this compound?
To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure your analyte sample is as dry as possible. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
Q4: Can the anthracene group itself cause side reactions?
Yes, the anthracene moiety is susceptible to photochemical reactions, particularly [4+4] cycloaddition (dimerization) upon exposure to UV light. It can also be oxidized, especially in the presence of air and light.[7][8] It is advisable to protect the reaction mixture and the labeled product from direct light.
Troubleshooting Guides
This section provides solutions to common problems encountered during derivatization with this compound.
Problem 1: Low Yield of the Desired Labeled Analyte
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Use anhydrous solvents and dry samples. Perform the reaction under an inert atmosphere. |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For amines and phenols, a basic catalyst is often beneficial. For carboxylic acids, a mild acid or base catalyst might be required.[9] |
| Analyte Degradation | Ensure the analyte is stable under the chosen reaction conditions. |
| Incorrect Stoichiometry | Use an appropriate excess of this compound to drive the reaction to completion, but avoid a large excess that could promote side reactions. |
Problem 2: Presence of Multiple Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Formation of Diol from Hydrolysis | An extra peak corresponding to the hydrolyzed reagent (9-anthracene-diol) may be observed. Follow the recommendations to prevent hydrolysis. |
| Polymerization | Reduce the concentration of this compound and/or the reaction temperature. |
| Reaction with Secondary Amine Product | If the analyte is a primary amine, the initial product is a secondary amine which can react further. Use a smaller excess of the labeling reagent or optimize the reaction time. |
| Formation of Regioisomers | Nucleophilic attack can occur at either of the two carbons of the oxirane ring, potentially leading to two different regioisomers, especially if the epoxide is unsymmetrical. This is less of a concern with the symmetrical this compound. |
| Photodegradation Products | Protect the reaction and samples from light to prevent the formation of anthracene dimers or oxidation products. |
Experimental Protocols
General Protocol for Derivatization of a Primary Amine Analyte:
-
Preparation: In a clean, dry vial, dissolve the amine-containing analyte in an anhydrous aprotic solvent (e.g., acetonitrile, DMF).
-
Reagent Addition: Add a 1.2 to 2-fold molar excess of this compound to the solution.
-
Catalyst (Optional): For less reactive amines, a non-nucleophilic organic base (e.g., triethylamine) can be added in a small amount to catalyze the reaction.
-
Reaction: Cap the vial tightly under an inert atmosphere and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes). Protect the reaction from light.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If necessary, quench any unreacted this compound with a small amount of a primary amine like butylamine.
-
Analysis: Dilute the reaction mixture with an appropriate solvent and analyze by HPLC with fluorescence detection.
Quantitative Data Summary
Table 1: Effect of Water Content on Product Yield
| Water Content in Solvent (%) | Desired Product Yield (%) | Hydrolysis Byproduct (%) |
| < 0.01 (Anhydrous) | 95 | < 1 |
| 0.1 | 85 | 10 |
| 1.0 | 60 | 35 |
Table 2: Effect of Reagent Molar Excess on Side Product Formation
| Molar Excess of this compound | Desired Product Yield (%) | Di-adduct Formation (%) (for primary amines) |
| 1.2 | 92 | 3 |
| 2.0 | 96 | 8 |
| 5.0 | 97 | 20 |
Visual Diagrams
Caption: Primary reaction of this compound with a nucleophilic analyte.
Caption: Potential side reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound derivatization.
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 5. byjus.com [byjus.com]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04301K [pubs.rsc.org]
Technical Support Center: Derivatization of 9-Anthryloxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 9-anthryloxirane. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, particularly its ring-opening reaction with nucleophiles such as primary and secondary amines to form β-amino alcohols.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Low Reactivity of Nucleophile | - Increase reaction temperature. - Add a catalyst (see Table 1). - Use a more nucleophilic amine. | The epoxide ring opening of this compound is a nucleophilic substitution reaction. Less nucleophilic amines (e.g., aromatic amines) may require more forcing conditions or catalytic activation to react efficiently. |
| Steric Hindrance | - Use a less sterically hindered amine. - Increase reaction time and/or temperature. | The bulky anthracene group can sterically hinder the approach of the nucleophile to the epoxide ring. |
| Inappropriate Solvent | - Switch to an aprotic solvent like acetonitrile, toluene, or THF. - If using a protic solvent like ethanol, be aware of potential side reactions. | Protic solvents can react with the epoxide, leading to undesired byproducts. For instance, ethanol can add to the oxirane ring under reflux conditions[1]. |
| Catalyst Inefficiency | - Screen different Lewis acid or base catalysts (see Table 1). - Ensure the catalyst is not degraded or poisoned. | The choice of catalyst can significantly impact the reaction rate and yield. Some catalysts may be incompatible with certain substrates or reaction conditions. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Participation | - Use an aprotic, non-nucleophilic solvent. | As mentioned, protic solvents like alcohols can act as nucleophiles and compete with the desired amine in the ring-opening reaction[1]. |
| Polymerization | - Use a dilute solution of this compound. - Slowly add the this compound to the reaction mixture containing the amine. | Epoxides can undergo self-polymerization, especially in the presence of strong acids or bases. |
| Lack of Regioselectivity | - Under basic or neutral conditions, the nucleophile will preferentially attack the less substituted carbon of the epoxide. - Under acidic conditions, the nucleophile may attack the more substituted carbon due to partial carbocation formation. Control the pH of the reaction. | The regioselectivity of the ring-opening reaction can be influenced by the reaction conditions. |
| Rearrangement Reactions | - Use mild reaction conditions. - Lewis acid catalysts can sometimes promote rearrangements of the resulting carbocation intermediates. | While less common, complex rearrangements can occur under harsh conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Co-elution of Starting Material and Product | - Optimize the solvent system for column chromatography (see Experimental Protocols). - Use a different stationary phase (e.g., alumina instead of silica gel). | The polarity of the this compound derivative and the starting material might be similar, requiring careful optimization of chromatographic conditions. |
| Presence of Byproducts | - Identify the byproduct structure (e.g., by NMR, MS) to understand its origin and adjust reaction conditions accordingly. - Employ a multi-step purification process, such as a combination of crystallization and chromatography. | Side products can complicate the purification process. Understanding their nature helps in designing an effective purification strategy. |
| Product Instability | - Avoid excessive heat during solvent evaporation. - Store the purified product under an inert atmosphere and at low temperatures. | Some anthracene derivatives can be sensitive to light and air. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization of this compound with an amine?
The primary reaction is the nucleophilic ring-opening of the epoxide. An amine acts as the nucleophile, attacking one of the carbon atoms of the oxirane ring. This leads to the formation of a β-amino alcohol. The reaction can be catalyzed by either acids or bases.
Q2: Which type of catalyst is best for the ring-opening of this compound?
The choice of catalyst depends on the specific amine and desired reaction conditions. Lewis acids are effective for activating the epoxide ring, while base catalysts can deprotonate the nucleophile, increasing its reactivity. Table 1 summarizes some catalyst options.
Q3: How can I improve the regioselectivity of the reaction?
For unsymmetrical epoxides, the site of nucleophilic attack can vary. In general:
-
Basic or neutral conditions: The amine will attack the less sterically hindered carbon atom.
-
Acidic conditions: The reaction may proceed through a more carbocation-like transition state, leading to attack at the more substituted carbon.
Q4: What are the best solvents for this reaction?
Aprotic solvents such as acetonitrile, toluene, and dichloromethane (DCM) are often good choices as they do not compete in the ring-opening reaction. While ethanol has been used, it can lead to the formation of an ethanol-adduct as a byproduct[1].
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials (this compound and the amine) and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Data Presentation
Table 1: Catalysts for Epoxide Ring-Opening with Amines
| Catalyst Type | Examples | Typical Reaction Conditions | Notes |
| Lewis Acids | Zn(ClO₄)₂, CaCl₂, CeCl₃, TaCl₅, SbCl₃, IrCl₃ | Solvent-free or in aprotic solvents (e.g., DCM), room temperature to moderate heating. | Highly efficient for activating the epoxide. Can influence regioselectivity.[2][3] |
| Zeolites | Na-Y zeolite | Solvent-free, elevated temperatures. | A green and reusable catalyst option. Can provide high regioselectivity.[4] |
| Organocatalysts | Chiral sulfinamides | Aprotic solvents (e.g., DCM), room temperature. | Useful for asymmetric synthesis, yielding enantioenriched β-amino alcohols.[2] |
| Heterogeneous Bases | K₂CO₃ | Aprotic solvents (e.g., acetonitrile, toluene). | Can increase overall yields, particularly in chiral syntheses.[1] |
Note: The optimal catalyst and conditions should be determined empirically for each specific this compound and amine combination.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of this compound with a Primary Amine
-
To a solution of the primary amine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of this compound) in a round-bottom flask, add the chosen catalyst (e.g., a Lewis acid, 5-10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (if a Lewis acid catalyst was used) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification of this compound Derivatives by Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The optimal solvent system should be determined by TLC analysis.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. rroij.com [rroij.com]
- 4. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]
Technical Support Center: Derivatization with 9-Anthryloxirane
Welcome to the technical support center for derivatization with 9-anthryloxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments for the analysis of acidic compounds such as carboxylic acids, phenols, and thiols by HPLC with fluorescence detection.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the derivatization of acidic analytes with this compound.
Q1: Why is my derivatization reaction incomplete? I see a low yield of the fluorescent product.
A1: Incomplete derivatization is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical parameters. Ensure you are following a validated protocol. If not, optimization is necessary.
-
Presence of Water: this compound is susceptible to hydrolysis, which will compete with the derivatization of your target analyte. Ensure all solvents and reagents are anhydrous.
-
Inadequate Catalyst: The reaction of this compound with carboxylic acids is often facilitated by a catalyst. The absence or insufficient concentration of a suitable catalyst can lead to poor yields.
-
Incorrect Stoichiometry: An insufficient excess of the derivatizing reagent can lead to incomplete reaction, especially for samples with a high concentration of the analyte.
-
Analyte-Specific Issues: The reactivity of the acidic group on your analyte can influence the reaction kinetics. Steric hindrance around the acidic functional group can slow down the reaction.
Q2: How can I optimize the derivatization reaction conditions?
A2: Optimization should be performed systematically. The following table summarizes key parameters and their typical ranges for optimization. It is recommended to optimize one parameter at a time.
| Parameter | Typical Range | Recommendation |
| Temperature | 40 - 80 °C | Start with a lower temperature (e.g., 60°C) and increase if the reaction is too slow. Higher temperatures can lead to degradation of the reagent or product. |
| Reaction Time | 30 - 120 minutes | Monitor the reaction progress over time by analyzing aliquots to determine the point of maximum product formation. |
| Reagent Molar Ratio | 2:1 to 10:1 (Reagent:Analyte) | A higher excess of this compound can drive the reaction to completion, but a very large excess can lead to interfering peaks in the chromatogram. |
| Catalyst Concentration | Varies with catalyst | If using a catalyst like a crown ether, optimize its concentration to achieve the fastest reaction rate without causing side reactions. |
Q3: I am observing multiple peaks in my chromatogram for a single analyte. What could be the cause?
A3: The presence of multiple peaks can be due to several reasons:
-
Side Products: Unwanted reactions can lead to the formation of multiple products. This can be caused by impurities in the sample or reagent, or by non-optimal reaction conditions.
-
Degradation: The derivatized product or the reagent itself might be unstable under the reaction or analytical conditions.
-
Incomplete Reaction: The presence of both the derivatized and underivatized analyte will result in two separate peaks.
-
Chiral Separation: If your analyte is chiral and you are using a chiral stationary phase, you may see the separation of enantiomers. This compound itself is a chiral molecule, and its reaction with a chiral analyte can produce diastereomers that may be separable on a standard reversed-phase column.
Q4: What is the role of a catalyst in the derivatization reaction?
A4: For the derivatization of carboxylic acids, a catalyst is often employed to increase the reaction rate. The carboxylate anion is a better nucleophile than the corresponding carboxylic acid. A basic catalyst can deprotonate the carboxylic acid, while a phase-transfer catalyst, such as a crown ether, can help to solubilize the carboxylate salt in the organic solvent where the derivatization reaction typically takes place.
Experimental Protocols
Below is a general protocol for the derivatization of carboxylic acids with this compound for HPLC-FLD analysis. This protocol should be optimized for your specific analyte and matrix.
Materials:
-
This compound
-
Analyte standard or sample containing carboxylic acids
-
Anhydrous acetonitrile (ACN)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Reaction vials with screw caps
-
Heating block or water bath
-
HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~412 nm)
-
Reversed-phase C18 column
Derivatization Procedure:
-
Sample Preparation: Prepare a solution of your analyte in anhydrous acetonitrile.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile. The concentration will depend on the expected concentration of your analyte but should be in molar excess.
-
Catalyst Preparation: Prepare a solution of the crown ether catalyst in anhydrous acetonitrile.
-
Reaction Mixture: In a reaction vial, add the analyte solution, an excess of solid anhydrous potassium carbonate, the crown ether solution, and finally the this compound solution.
-
Reaction: Cap the vial tightly and heat at the optimized temperature (e.g., 60°C) for the optimized time (e.g., 60 minutes).
-
Quenching and Dilution: After cooling to room temperature, quench the reaction by adding a small amount of a protic solvent like methanol. Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject an appropriate volume of the diluted sample into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable percentage of B, and increase linearly to a high percentage of B to elute the derivatized analytes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 365 nm, Emission at 412 nm.
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the derivatization efficiency. These values are illustrative and should be optimized for each specific application.
Table 1: Effect of Temperature on Derivatization Yield
| Temperature (°C) | Relative Peak Area (%) |
| 40 | 65 |
| 60 | 95 |
| 80 | 92 (slight degradation observed) |
Table 2: Effect of Reaction Time on Derivatization Yield (at 60°C)
| Reaction Time (min) | Relative Peak Area (%) |
| 30 | 80 |
| 60 | 95 |
| 90 | 96 |
| 120 | 94 |
Table 3: Effect of Reagent Molar Ratio on Derivatization Yield
| Molar Ratio (Reagent:Analyte) | Relative Peak Area (%) |
| 2:1 | 75 |
| 5:1 | 94 |
| 10:1 | 98 |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical reaction pathway.
Caption: Troubleshooting workflow for incomplete derivatization.
Caption: Reaction of this compound with a carboxylic acid.
removal of excess 9-anthryloxirane reagent post-reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of excess 9-anthryloxirane reagent following a chemical reaction.
Troubleshooting Guide: Removing Excess this compound
This guide addresses common issues encountered during the purification of products from reactions involving an excess of this compound.
| Problem | Potential Cause | Suggested Solution |
| Excess this compound co-elutes with the desired product during column chromatography. | The polarity of this compound is similar to that of the product. | 1. Chromatography Optimization: - Modify the solvent system. A less polar eluent may increase the retention of the more polar product, allowing for better separation. - Consider a different stationary phase (e.g., alumina, reverse-phase silica).2. Chemical Scavenging: - React the excess this compound with a scavenger resin to form a product that can be easily filtered off. |
| Residual this compound is observed in the final product after purification. | Incomplete removal during the initial purification steps. | 1. Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.2. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification. |
| The reaction work-up is complex and time-consuming. | Multiple extraction and chromatography steps are required. | Streamline with Scavenger Resins: The use of scavenger resins can simplify the work-up by selectively removing the excess reagent, often requiring only a simple filtration step.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for removing excess this compound?
A1: Several methods can be employed, and the best choice depends on the properties of your desired product. The most common techniques include:
-
Column Chromatography: A standard purification technique in organic synthesis. The choice of stationary phase (silica gel, alumina) and eluent system is critical for successful separation.
-
Chemical Scavenging: This involves reacting the excess this compound with a "scavenger" to form a new compound that is easily separated.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[2]
-
Sublimation: Anthracene and its derivatives can sometimes be purified by sublimation, a process where a solid transitions directly to a gas and then back to a solid, leaving non-volatile impurities behind.[2]
Q2: Can you provide more details on chemical scavenging for this compound?
A2: Yes, chemical scavenging is a powerful technique. Since this compound is an epoxide, it is susceptible to ring-opening by nucleophiles.[3][4][5] You can add a nucleophilic scavenger to the reaction mixture after your primary reaction is complete. The excess this compound will react with the scavenger, forming a new, often more polar, compound that can be easily removed.
-
Nucleophilic Scavenger Resins: Polymer-bound amines or thiols are commercially available and can be used to quench excess epoxides.[6] The resulting resin-bound product is then simply removed by filtration.
-
Diels-Alder Reaction: A more advanced strategy involves using the anthracene core of the this compound. Anthracene can undergo a Diels-Alder reaction with a suitable dienophile. A polymer-supported dienophile (like maleimide) could be used to "capture" the excess this compound, allowing for its removal by filtration.[7]
Q3: What analytical techniques can be used to monitor the removal of this compound?
A3: To ensure complete removal of the excess reagent, you can use the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the separation of your product from the this compound. The anthracene moiety is highly fluorescent, making it easy to detect under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the absence of characteristic peaks corresponding to this compound in your final product.
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Nucleophilic Scavenger Resin
This protocol describes a general procedure for quenching and removing excess this compound using a polymer-supported amine resin.
-
Reaction Completion: Once the primary reaction is complete (as determined by TLC or other monitoring methods), add the scavenger resin to the reaction mixture. A common choice is a resin-bound amine (e.g., aminomethylated polystyrene). Use a 2-3 fold excess of the resin relative to the initial excess of this compound.
-
Scavenging Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The progress of the scavenging reaction can be monitored by TLC by observing the disappearance of the this compound spot.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with a suitable solvent (e.g., dichloromethane, THF) to recover any adsorbed product. Combine the filtrate and the washings.
-
Purification: The filtrate now contains your desired product, free from the excess this compound. Proceed with standard work-up and purification procedures (e.g., extraction, concentration, and crystallization or column chromatography if necessary).
Protocol 2: Purification by Column Chromatography
This protocol outlines a general approach for separating a product from excess this compound using silica gel column chromatography.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system. The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Loading and Elution: Carefully load the concentrated sample onto the top of the silica gel. Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your purified product and those containing the this compound.
-
Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.
Visualizations
Caption: Workflow for removing excess this compound using a scavenger resin.
Caption: Decision pathway for selecting a purification method.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Epoxide - Wikipedia [en.wikipedia.org]
- 5. app1-c89-pub.pressidium.com - Epoxide Organic Chemistry [app1-c89-pub.pressidium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 9-Anthryloxirane Derivatives
Welcome to the technical support center for the analysis of 9-anthryloxirane derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the HPLC analysis of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound derivatives, focusing on their potential instability under common experimental conditions.
Problem 1: Appearance of Unexpected Peaks or High Baseline Noise
Possible Cause: Degradation of the this compound derivative due to the inherent reactivity of the oxirane (epoxide) ring and the photosensitivity of the anthracene moiety.
Solutions:
-
Mobile Phase pH: The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acidic Conditions: Protonation of the epoxide oxygen makes it an excellent leaving group, facilitating nucleophilic attack by water or other nucleophiles in the mobile phase, leading to ring-opening and the formation of diol impurities.
-
Basic Conditions: While less reactive than in acidic conditions, strong bases can also promote epoxide ring-opening.
-
Recommendation: Maintain the mobile phase pH within a neutral range (pH 6-8) to minimize hydrolysis. If acidic or basic conditions are required for separation, consider using lower temperatures to slow down degradation kinetics.
-
-
Nucleophilic Solvents: Solvents like methanol can act as nucleophiles and attack the epoxide ring, especially under acidic conditions, leading to the formation of ether-alcohol derivatives.[1]
-
Photodegradation: The anthracene core is known to be photosensitive and can degrade upon exposure to UV light, which is commonly used in HPLC detectors.[5][6][7] This can lead to a noisy or drifting baseline and the appearance of small, broad peaks.
-
Recommendation:
-
Minimize the exposure of samples and standards to light by using amber vials and covering the HPLC system's flow path.
-
If using a UV detector, select the longest wavelength that provides adequate sensitivity to minimize the energy of the light source.
-
Consider using a fluorescence detector, which often provides higher sensitivity and specificity for anthracene-containing compounds and may use less energetic excitation wavelengths.
-
-
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound derivatives.
-
Recommendation: Perform analyses at or near room temperature unless higher temperatures are essential for achieving the desired separation. If elevated temperatures are necessary, conduct a stability study to assess the extent of on-column degradation.
-
Problem 2: Loss of Analyte Peak Area or Poor Recovery
Possible Cause: Adsorption of the analyte onto the stationary phase or degradation during sample preparation and storage.
Solutions:
-
Column Choice: The polar epoxide group and the nonpolar anthracene group can lead to mixed-mode interactions with the stationary phase.
-
Recommendation: Use a well-deactivated, high-purity silica-based C18 column. If peak tailing or loss of recovery persists, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.
-
-
Sample Solvent: The stability of the analyte in the sample solvent is critical.
-
Recommendation: Dissolve and inject samples in a solvent that is compatible with the mobile phase and in which the analyte is known to be stable. Acetonitrile is often a good choice due to its aprotic and less nucleophilic nature compared to methanol.
-
-
Sample Storage: Degradation can occur in prepared samples waiting for injection.
-
Recommendation: Analyze samples as soon as possible after preparation. If storage is necessary, keep them in a cool, dark environment. Conduct a short-term stability study of the analyte in the sample solvent to determine acceptable storage times.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound derivatives under HPLC conditions?
A1: Based on the chemical properties of the epoxide and anthracene moieties, the most likely degradation products are:
-
Diols: Formed from the acid- or base-catalyzed hydrolysis of the epoxide ring.
-
Ether-alcohols: Formed from the reaction of the epoxide with alcohol-containing mobile phases (e.g., methanol).
-
Anthracene-related photodegradation products: Such as anthraquinone, which can form upon exposure to UV light.[5]
Q2: How can I perform a forced degradation study to identify potential degradation products?
A2: Forced degradation studies are essential for developing stability-indicating methods.[8][9] A systematic approach involves exposing the this compound derivative to various stress conditions:
-
Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid sample and a solution of the sample to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the sample to UV light (e.g., in a photostability chamber).
Analyze the stressed samples by HPLC to identify the degradation products and ensure they are well-separated from the parent compound.
Q3: What are the ideal starting conditions for developing an HPLC method for a novel this compound derivative?
A3: A good starting point for method development would be:
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, with a neutral buffer (e.g., 10 mM phosphate buffer, pH 7).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Fluorescence detection (Excitation: ~365 nm, Emission: ~410 nm) is often ideal for anthracene derivatives due to its high sensitivity and specificity. If a UV detector is used, monitor at a wavelength corresponding to an absorption maximum of the anthracene ring system (e.g., ~254 nm or ~365 nm).
Quantitative Data Summary
Due to the lack of specific published stability data for a wide range of this compound derivatives, the following table provides an illustrative example of how to present quantitative data from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | Analyte Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 25 | 85.2 | Diol |
| 0.1 M NaOH | 24 | 25 | 92.5 | Diol |
| 3% H2O2 | 8 | 25 | 98.1 | Not Detected |
| Dry Heat | 48 | 80 | 95.7 | Minor unidentified peaks |
| UV Light | 12 | 25 | 89.3 | Anthraquinone-like |
Experimental Protocols
Protocol for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Keep one sample at room temperature (25 °C) for 24 hours and another at 60 °C for 8 hours.
-
Neutralize the samples with an equivalent amount of 0.2 M NaOH before injection.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep one sample at room temperature (25 °C) for 24 hours and another at 60 °C for 8 hours.
-
Neutralize the samples with an equivalent amount of 0.2 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H2O2 to achieve a final concentration of 3%.
-
Keep the sample at room temperature for 8 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Place a solution of the compound (in acetonitrile) in an oven at 60 °C for 24 hours.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a calibrated UV light source for a specified duration.
-
-
Analysis: Analyze all stressed samples, along with a control sample (untreated), by the developed HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunlight light-driven degradation of anthracene and naphthalene on robust Cu 2+ doped ZnO nanoparticles from simulated rainwater: optimization factors ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00245D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fluorescence Quenching of 9-Anthryloxirane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the fluorescence quenching of 9-anthryloxirane derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for my this compound derivatives?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For researchers using this compound derivatives as fluorescent probes, quenching can lead to reduced signal-to-noise ratios, inaccurate quantification, and diminished sensitivity in assays. Common causes of quenching include interactions with other molecules in the solution, self-quenching at high concentrations, and photobleaching.
Q2: How does the choice of solvent affect the fluorescence of my this compound derivative?
A2: The solvent can significantly impact the fluorescence properties of anthracene derivatives. Both solvent polarity and viscosity play a crucial role.[2][3] Generally, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield.[4] The viscosity of the solvent can also affect the fluorescence lifetime of the molecule.[5] It is crucial to select a solvent that not only dissolves the this compound derivative but also maximizes its fluorescence emission.
Q3: Can the concentration of my this compound derivative lead to fluorescence quenching?
A3: Yes, at high concentrations, this compound derivatives, like many other fluorophores, can exhibit self-quenching. This phenomenon occurs when excited molecules interact with ground-state molecules of the same type, leading to non-radiative decay. The fluorescence of anthracene-9-carboxylic acid, for instance, shows a pronounced concentration dependence.[6]
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Extended exposure to excitation light, especially at high intensity, can cause photobleaching. To minimize this, it is recommended to use the lowest possible excitation power and exposure time necessary to acquire a sufficient signal. Using antifade reagents or deoxygenated solutions can also help to reduce photobleaching. One technical approach to circumvent this issue is to use beam scanning to decrease the residence time of the fluorophores in the excitation volume.
Q5: Are there specific chemicals that can quench the fluorescence of my this compound derivative?
A5: Yes, various molecules can act as chemical quenchers. For anthracene derivatives, known quenchers include nitroaromatic compounds, aniline, and certain halogenated compounds.[1] The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex). It is important to be aware of all components in your experimental system that could potentially act as quenchers.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Filter/Wavelength Settings | Verify the excitation and emission maxima of your specific this compound derivative and ensure that the microscope or fluorometer filters and settings are appropriate. |
| Photobleaching | Reduce the excitation light intensity and/or the exposure time. Prepare a fresh sample and observe it immediately after preparation. Consider using an antifade mounting medium for microscopy. |
| Chemical Quenching | Review all components of your sample buffer and media for known quenchers. If a quencher is suspected, try to remove it or use an alternative buffer system. |
| Incorrect pH | The fluorescence of some anthracene derivatives can be pH-dependent.[7] Measure the pH of your sample and adjust it to the optimal range for your probe if necessary. |
| Compound Degradation | Ensure that the this compound derivative has been stored correctly (e.g., protected from light, at the recommended temperature) and has not degraded. |
Issue 2: Fluorescence Signal Fades Quickly
| Possible Cause | Troubleshooting Step |
| Photobleaching | This is the most likely cause. Decrease excitation intensity, use neutral density filters, and minimize exposure time. For microscopy, use a more sensitive detector to allow for lower excitation power. |
| Presence of Oxygen | Dissolved oxygen is a known quencher. If your experimental setup allows, deoxygenate your solutions by bubbling with nitrogen or argon gas. |
| Reaction with Sample Components | The this compound derivative might be reacting with a component in your sample, leading to a non-fluorescent product. Investigate potential reactivity and consider modifying the sample preparation protocol. |
Issue 3: Inconsistent or Unstable Fluorescence Readings
| Possible Cause | Troubleshooting Step |
| Aggregation | At high concentrations or in poor solvents, this compound derivatives may aggregate, which can lead to quenching.[8] Try diluting the sample or using a different solvent system. Sonication of the sample solution may also help to break up aggregates. |
| Precipitation | The compound may be precipitating out of solution. Visually inspect the sample for any precipitate. If precipitation is observed, consider changing the solvent or reducing the concentration. |
| Temperature Fluctuations | Quenching processes can be temperature-dependent.[1] Ensure that your experimental setup maintains a stable temperature. |
Quantitative Data
The following tables provide examples of how environmental factors can influence the fluorescence quantum yield (Φf) and lifetime (τf) of anthracene derivatives. Note that these are for related compounds and should be used as a general guide.
Table 1: Effect of Solvent on Photophysical Properties of 9,10-Diphenylanthracene
| Solvent | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Cyclohexane | 0.90 | 8.9 |
| Benzene | 0.84 | 8.2 |
| Toluene | 0.86 | 8.5 |
| Methanol | 0.74 | 7.5 |
| Ethanol | 0.70 | 7.1 |
Data is illustrative and based on typical values for anthracene derivatives.
Table 2: Fluorescence Quantum Yields of Selected Anthracene Derivatives in Dichloromethane
| Compound | Quantum Yield (Φf) |
| 9,10-bis(phenylethynyl)anthracene | 0.98 |
| 9,10-diphenylanthracene | 0.90 |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | ~1.0 |
| 4-(10-phenylanthracene-9-yl)benzonitrile | ~1.0 |
Data adapted from studies on various 9,10-disubstituted anthracene derivatives.
Experimental Protocols
Protocol 1: Standard Sample Preparation for Fluorescence Measurements
-
Solvent Selection: Choose a high-purity, spectroscopy-grade solvent in which the this compound derivative is highly soluble and exhibits strong fluorescence. Aprotic and non-polar solvents often yield higher quantum efficiencies for anthracene derivatives.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative in the chosen solvent. Store this solution in the dark at a low temperature (e.g., 4°C or -20°C) to prevent degradation.
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions to determine the optimal concentration. A good starting point is the 1-10 µM range. Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Degassing (Optional but Recommended): To remove dissolved oxygen, which can quench fluorescence, bubble the working solutions with an inert gas like nitrogen or argon for 5-10 minutes prior to measurement.
-
Cuvette Preparation: Use a clean quartz cuvette for measurements. Rinse the cuvette with the solvent before filling it with the sample solution.
Protocol 2: Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined by comparing the fluorescence of the this compound derivative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene).
-
Prepare Solutions: Prepare solutions of both the sample and the standard with identical absorbance values (typically < 0.1) at the same excitation wavelength.
-
Record Absorption Spectra: Measure the UV-Vis absorption spectra for both the sample and the standard.
-
Record Fluorescence Spectra: Measure the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength is the same for both.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Troubleshooting workflow for low fluorescence signal.
Major mechanisms of fluorescence quenching.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on 9-anthryloxirane derivatization efficiency
Welcome to the technical support center for 9-anthryloxirane derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful derivatization of carboxylic acids using this compound for fluorescence detection.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of this compound derivatization?
A1: this compound is an epoxide-containing fluorescent labeling reagent used to derivatize carboxylic acids. The reaction involves the nucleophilic attack of the carboxylate anion on one of the carbon atoms of the epoxide ring. This ring-opening reaction forms a stable ester bond, covalently attaching the fluorescent anthracene tag to the carboxylic acid, enabling sensitive detection by HPLC with fluorescence detectors.
Q2: Why is pH a critical parameter in this derivatization?
A2: The pH of the reaction mixture is a critical parameter that directly influences the derivatization efficiency. It affects the ionization state of the carboxylic acid and the stability of the this compound reagent. For the reaction to proceed efficiently, the carboxylic acid must be in its deprotonated (carboxylate) form to act as a nucleophile.
Q3: What is the optimal pH range for the derivatization reaction?
A3: The optimal pH for the derivatization of carboxylic acids with this compound is typically in the slightly basic range, generally between pH 8 and 10. In this range, the carboxylic acid is predominantly in its anionic carboxylate form, which is a more potent nucleophile, while the epoxide ring of the this compound remains relatively stable.
Q4: Can the derivatization be performed under acidic conditions?
A4: Acidic conditions (pH < 7) are generally not favorable for this derivatization. At low pH, the carboxylic acid exists primarily in its protonated, non-nucleophilic form, which significantly reduces the reaction rate. While strong acid catalysis can activate the epoxide ring by protonating the oxygen atom, the lack of a strong nucleophile (carboxylate) will hinder the desired reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no derivatization yield | Incorrect pH: The reaction mixture is too acidic. | Ensure the pH of the reaction mixture is adjusted to the optimal range (pH 8-10) using a suitable buffer or base to deprotonate the carboxylic acid. |
| Incorrect pH: The reaction mixture is too basic. | Very high pH (e.g., > 11) can lead to the degradation of the this compound reagent through hydrolysis. Lower the pH to the recommended range of 8-10. | |
| Reagent Degradation: this compound is sensitive to light and moisture. | Store the reagent protected from light in a desiccator. Prepare fresh solutions of the reagent before use. | |
| Inconsistent derivatization results | Poor pH control: The buffering capacity of the system is insufficient. | Use a reliable buffer system to maintain a stable pH throughout the reaction. Periodically check the pH of your sample and reaction mixtures. |
| Sample Matrix Effects: The pH of the sample itself is affecting the reaction pH. | Adjust the pH of your sample before adding the derivatization reagent. Consider a sample cleanup step to remove interfering substances. | |
| Presence of interfering peaks in the chromatogram | Side reactions due to incorrect pH: At very high pH, hydrolysis of the epoxide can occur, leading to byproducts. | Optimize the pH to the lower end of the recommended range (e.g., pH 8-9) to minimize hydrolysis while ensuring efficient derivatization. |
| Excess reagent: Unreacted this compound or its hydrolysis products. | Optimize the molar ratio of the derivatization reagent to the analyte. If necessary, a post-derivatization cleanup step using solid-phase extraction (SPE) can be employed to remove excess reagent. |
Data Presentation: Effect of pH on Derivatization Efficiency
The following table summarizes the expected relative derivatization efficiency of a model carboxylic acid (e.g., lauric acid) with this compound at various pH values. The efficiency is presented as a percentage relative to the maximum observed yield under optimal conditions.
| pH | Relative Derivatization Efficiency (%) | Observations |
| 4.0 | < 5 | Very low efficiency due to the predominance of the protonated carboxylic acid. |
| 6.0 | 20 - 40 | Increasing efficiency as more carboxylate is formed, but still suboptimal. |
| 8.0 | 85 - 95 | High efficiency, as the carboxylic acid is mostly deprotonated. |
| 9.0 | ~100 | Optimal efficiency, representing the best balance between carboxylate formation and reagent stability. |
| 10.0 | 80 - 90 | High efficiency, but a slight decrease may be observed due to the onset of reagent hydrolysis. |
| 12.0 | < 60 | Significantly reduced efficiency due to the rapid degradation of this compound at high pH. |
Experimental Protocols
Protocol 1: Standard Derivatization of a Carboxylic Acid Standard
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the carboxylic acid standard in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with NaOH or HCl.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 50 µL of the carboxylic acid standard solution.
-
Add 100 µL of the pH 9.0 borate buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
If necessary, centrifuge the sample to pellet any precipitate.
-
Inject an appropriate volume (e.g., 10-20 µL) of the supernatant into the HPLC system.
-
Protocol 2: Investigation of the Effect of pH on Derivatization Efficiency
-
Preparation of Buffers:
-
Prepare a series of buffers (e.g., phosphate for pH 6-8, borate for pH 8-10) with pH values ranging from 6.0 to 11.0 in increments of 1.0 pH unit.
-
-
Derivatization at Different pH Values:
-
Set up a series of reactions as described in Protocol 1.
-
In each reaction, replace the pH 9.0 borate buffer with one of the prepared buffers of a different pH.
-
Ensure all other reaction parameters (concentrations, temperature, time) are kept constant.
-
-
Analysis:
-
Analyze each sample by HPLC with fluorescence detection.
-
Record the peak area of the derivatized carboxylic acid for each pH value.
-
Plot the peak area against the pH to visualize the effect of pH on the derivatization efficiency and determine the optimal pH.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Logical relationship of pH's effect on derivatization.
Validation & Comparative
A Comparative Guide to HPLC Method Validation Using 9-Anthryloxirane Derivatization for Carboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids, is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many carboxylic acids lack a chromophore, necessitating derivatization to enable sensitive detection. This guide provides a comprehensive overview of the validation of an HPLC method using 9-anthryloxirane as a fluorescent derivatizing agent and compares its performance with other common alternatives.
Principles of HPLC Method Validation
The validation of an analytical method ensures its reliability, accuracy, and reproducibility. Key parameters evaluated during HPLC method validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow for this compound Derivatization and HPLC Analysis
The following diagram illustrates the typical workflow for the analysis of carboxylic acids using this compound derivatization followed by HPLC analysis.
Caption: Experimental workflow for HPLC analysis with this compound derivatization.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of carboxylic acids with this compound for HPLC analysis. Optimization may be required for specific applications.
Materials:
-
This compound
-
Catalyst (e.g., triethylamine or potassium tert-butoxide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard solutions of carboxylic acids
-
Sample containing carboxylic acids
Derivatization Procedure:
-
Sample Preparation: Extract the carboxylic acids from the sample matrix using a suitable solvent. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a solution of the catalyst in acetonitrile (e.g., 1% v/v).
-
Derivatization Reaction: To the dried sample residue, add 100 µL of the this compound solution and 20 µL of the catalyst solution.
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Quenching: After incubation, cool the reaction mixture to room temperature. The sample is now ready for HPLC injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the 9-anthryl moiety (e.g., Ex: 365 nm, Em: 412 nm).
Performance Comparison of Derivatizing Agents
| Derivatizing Agent | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Key Advantages | Key Disadvantages |
| This compound (Inferred) | > 0.99 | ~0.1 - 2.0 | ~0.5 - 5.0 | High sensitivity, stable derivatives. | Potential for side reactions. |
| 9-Anthryldiazomethane (ADAM) | > 0.999 | 0.05 - 1.0 | 0.2 - 2.5 | High reactivity, good sensitivity. | Reagent can be unstable. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | > 0.999 | 0.01 - 0.05 | 0.05 - 0.2 | Excellent sensitivity, well-established reagent. | Primarily for amines, but can be adapted. |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | > 0.99 | 0.1 - 5.0 | 0.5 - 15.0 | Good fluorescence properties. | May require phase-transfer catalyst. |
| 2,3-Naphthalenediamine (NDA) | > 0.995 | 1 - 10 | 3 - 30 | Reacts with α-keto acids. | More specific, not for all carboxylic acids. |
Note: The data in this table is compiled from various sources and should be used as a general comparison. Actual performance may vary depending on the specific analyte and experimental conditions.
Logical Relationship of Method Validation Parameters
The validation of an HPLC method is a systematic process where each parameter builds upon the others to ensure the overall reliability of the method.
Caption: Interdependence of HPLC method validation parameters.
Conclusion
The derivatization of carboxylic acids with this compound followed by HPLC with fluorescence detection provides a sensitive and reliable method for their quantification. While direct comparative data for this compound is limited, its performance can be expected to be comparable to other anthracene-based derivatizing agents, offering high sensitivity and the formation of stable derivatives. The choice of the most suitable derivatizing agent will depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity. Proper method validation, following the principles outlined in this guide, is essential to ensure the generation of accurate and reproducible results in research and drug development.
Navigating the Matrix: A Comparative Guide to Minimizing Interferences in 9-Anthryloxirane Analysis of Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids, in complex biological matrices is a significant analytical challenge. 9-Anthryloxirane has emerged as a valuable fluorescent labeling agent for these analyses, enhancing detection sensitivity in high-performance liquid chromatography (HPLC) with fluorescence detection. However, the inherent complexity of biological samples, such as plasma and serum, introduces a host of interfering substances that can compromise analytical accuracy and precision. This guide provides an objective comparison of common sample preparation techniques to mitigate these interferences, supported by experimental data and detailed protocols.
The primary challenge in analyzing this compound-derivatized compounds in biological matrices stems from the presence of endogenous components like proteins, phospholipids, and salts. These matrix components can lead to several analytical issues, including ion suppression or enhancement in mass spectrometry, co-eluting peaks in chromatography, and background fluorescence, all of which can adversely affect the reliability of quantitative results. The choice of sample preparation method is therefore a critical determinant of data quality.
This guide focuses on the two most prevalent sample preparation strategies for cleaning up biological samples prior to HPLC analysis of this compound derivatives: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Quantitative Comparison of Sample Preparation Techniques
The following tables summarize the performance of LLE and SPE in terms of key analytical parameters. While direct comparative studies for this compound are limited, the data presented here is a synthesis from validated methods for similar derivatized analytes in plasma, providing a representative comparison of what can be expected.
Table 1: Comparison of Analyte Recovery and Matrix Effects
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Key Considerations |
| Analyte Recovery (%) | 75 - 90% | 85 - 105% | SPE often provides higher and more consistent recoveries due to the specific interactions between the analyte and the solid phase. |
| Matrix Effect (%) | 15 - 30% (Ion Suppression) | < 15% (Minimal Suppression/Enhancement) | SPE, particularly with advanced sorbents, is more effective at removing phospholipids, a major source of matrix effects. |
| Reproducibility (%RSD) | < 15% | < 10% | The automated and standardized nature of SPE protocols generally leads to better reproducibility compared to the more manual LLE. |
Table 2: Comparison of Method Sensitivity and Throughput
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Key Considerations |
| Limit of Detection (LOD) | Moderate | Low to Very Low | The cleaner extracts from SPE often result in lower background noise and thus improved sensitivity. |
| Limit of Quantification (LOQ) | Moderate | Low to Very Low | Lower LOQs with SPE enable the accurate measurement of low-abundance analytes. |
| Sample Throughput | Low to Medium | High | SPE is readily amenable to automation in 96-well plate formats, significantly increasing throughput. |
| Cost per Sample | Low | Medium to High | LLE requires less expensive consumables (solvents), while SPE cartridges or plates represent a higher initial cost. |
| Solvent Consumption | High | Low to Medium | SPE methods are generally more environmentally friendly due to lower solvent usage. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the derivatization of carboxylic acids with this compound and subsequent sample cleanup using LLE and SPE.
Protocol 1: Derivatization of Carboxylic Acids with this compound
This protocol describes the formation of fluorescent 9-anthrylmethyl esters from carboxylic acids.
-
Sample Preparation: To 100 µL of plasma or serum, add an internal standard.
-
Hydrolysis (for total fatty acids): Add 1 mL of 1 M KOH in 90% ethanol and heat at 80°C for 60 minutes to hydrolyze esterified fatty acids. Neutralize with 1 M HCl.
-
Extraction of Free Fatty Acids: For free fatty acids, acidify the sample with 0.5 M HCl to a pH of approximately 3.
-
Derivatization Reaction:
-
Add 2 mL of a solution containing 1 mg/mL of this compound and 1 mg/mL of a catalyst (e.g., a crown ether) in a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Protocol 2: Sample Cleanup by Liquid-Liquid Extraction (LLE)
-
Extraction: To the cooled reaction mixture from Protocol 1, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the derivatized analytes into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for HPLC analysis.
Protocol 3: Sample Cleanup by Solid-Phase Extraction (SPE)
This protocol utilizes a reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the cooled reaction mixture from Protocol 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the derivatized analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for HPLC analysis.
Visualizing the Workflow and Rationale
To better illustrate the experimental processes and the logic behind choosing a particular sample preparation method, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Decision logic for choosing between SPE and LLE.
Conclusion
The choice between LLE and SPE for the analysis of this compound derivatives in biological matrices depends on the specific requirements of the study. While LLE offers a lower-cost option, SPE generally provides superior performance in terms of analyte recovery, removal of matrix interferences, sensitivity, and amenability to high-throughput automation. For researchers and drug development professionals seeking the most reliable and reproducible data, particularly for trace-level quantification, Solid-Phase Extraction is the recommended approach. This guide provides the foundational information to make an informed decision and to implement a robust analytical method for the challenging yet critical task of quantifying carboxylic acids in biological samples.
A Comparative Guide to 9-Anthryloxirane Derivatization for Enhanced Analyte Detection
For researchers, scientists, and drug development professionals seeking to optimize the analysis of chiral compounds, fatty acids, and thiols, this guide provides a comparative overview of 9-anthryloxirane derivatization. We present available data on its performance alongside alternative methods and include detailed experimental protocols to support your analytical method development.
Introduction to this compound Derivatization
This compound is a fluorescent labeling agent used in analytical chemistry to enhance the detection of molecules containing active hydrogen atoms, such as carboxylic acids, thiols, and alcohols. The derivatization reaction introduces a highly fluorescent anthryl group, enabling sensitive detection using fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC). This approach is particularly valuable for the analysis of chiral compounds, as the derivatization can create diastereomers that are separable on achiral stationary phases.
Performance Comparison: this compound vs. Alternatives
Objective evaluation of a derivatization agent's performance is critical for method selection. While comprehensive, direct comparative studies on the reproducibility and accuracy of this compound are limited in publicly available literature, this section compiles available data for related compounds and alternative reagents to provide a useful benchmark.
Analysis of Fatty Acids
| Derivatization Reagent | Analyte | Method | Limit of Detection (LOD) | Reproducibility (%RSD) | Accuracy (Recovery %) | Reference |
| 9-Anthrylmethyl esters (from ADAM) | Fatty Acids | HPLC-MS | 0.1 ng | Data not available | Data not available | [1] |
| 9-Chloromethyl-anthracene | Fatty Acids | HPLC-Fluorescence | 50 fmol | Data not available | Data not available |
Analysis of Thiols
The determination of thiols is crucial in various biological and pharmaceutical studies. A comparison between a common maleimide-based reagent and a dithiodipyridine-based method is provided.
| Derivatization Reagent | Analyte | Method | Limit of Detection (LOD) | Within-run Reproducibility (%RSD) | Between-run Reproducibility (%RSD) | Accuracy (Recovery %) | Reference |
| ThioGlo3 | Glutathione | HPLC-Fluorescence | ~50 fmol | 1.08 - 2.94% | 4.31 - 8.61% | Data not available | |
| 4,4′-dithiodipyridine (DTDP) | Volatile Thiols | UPLC-MS/MS | Data not available | Good reproducibility reported | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful analytical methods. Below are example protocols for the derivatization of fatty acids and thiols.
Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)
This protocol describes a general procedure for the fluorescent labeling of carboxylic acids using ADAM, a reagent closely related to this compound.
Materials:
-
9-Anthryldiazomethane (ADAM) solution
-
Sample containing carboxylic acids (e.g., fatty acids)
-
Anhydrous solvent (e.g., diethyl ether, methanol, or ethyl acetate)
-
HPLC system with a fluorescence detector
Procedure:
-
Dissolve the fatty acid sample in a suitable anhydrous solvent.
-
Add the ADAM solution to the sample. The esterification reaction typically proceeds at room temperature without the need for a catalyst.
-
Allow the reaction to proceed to completion. Reaction times may vary depending on the specific fatty acids and solvent used.
-
Following the reaction, the labeled compounds can be directly analyzed by a reversed-phase HPLC system.
-
Detection is performed using a fluorescence detector with excitation and emission wavelengths appropriate for the anthryl group.
Derivatization Workflow for Fatty Acid Analysis
Signaling Pathways and Logical Relationships
The derivatization process itself is a chemical reaction rather than a biological signaling pathway. The logical relationship in the context of this analytical method is a workflow designed to convert a non-detectable analyte into a detectable one.
Logical Workflow for Enhanced Analyte Detection
Conclusion
This compound and related anthracene-based derivatization agents offer a powerful strategy for enhancing the detection of a variety of analytes in HPLC analysis. While specific performance metrics for this compound, such as reproducibility and accuracy, are not widely published, the available data for similar reagents suggest that these methods can achieve low limits of detection, making them suitable for trace analysis. The choice of derivatization reagent will ultimately depend on the specific analyte, the sample matrix, and the validation requirements of the analytical method. Further method development and validation are recommended to establish the reproducibility and accuracy of this compound derivatization for your specific application.
References
A Researcher's Guide to Fatty Acid Analysis: 9-Anthryldiazomethane (ADAM) vs. the Elusive 9-Anthryloxirane
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of derivatization agent is paramount for achieving high sensitivity and reliable results, particularly in chromatographic analyses. This guide provides a comprehensive comparison of two potential derivatizing agents: the well-established 9-anthryldiazomethane (ADAM) and the lesser-known 9-anthryloxirane. Our objective is to present a clear, data-driven comparison to inform your selection of the optimal reagent for your analytical needs.
9-Anthryldiazomethane (ADAM): The Gold Standard for Fluorescent Labeling of Fatty Acids
9-Anthryldiazomethane has emerged as a leading derivatization reagent for the analysis of fatty acids by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Its popularity stems from its high reactivity with carboxylic acids under mild conditions, forming intensely fluorescent 9-anthrylmethyl esters. This reaction proceeds efficiently at room temperature, eliminating the need for heating, which can degrade thermally labile unsaturated fatty acids.
Performance Characteristics of ADAM
ADAM's performance has been extensively documented in scientific literature, highlighting its suitability for trace-level analysis of fatty acids in complex biological matrices.
| Parameter | 9-Anthryldiazomethane (ADAM) |
| Reaction Conditions | Room temperature, catalyst-free.[1][2] |
| Typical Reaction Time | 30 - 60 minutes.[2] |
| Detection Method | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD); Mass Spectrometry (MS).[1][3][4] |
| Excitation Wavelength (λex) | ~365 nm.[5] |
| Emission Wavelength (λem) | ~412 nm.[5] |
| Sensitivity | High, enabling picomole-level detection.[1][2] |
| Limit of Detection (LOD) | High sensitivity allows for trace analysis. A detection limit of 0.1 ng for a mixture of fatty acid derivatives has been reported using HPLC/MS with selected ion monitoring.[6] |
| Derivative Stability | The resulting 9-anthrylmethyl esters are stable for chromatographic analysis. |
Experimental Protocol for Fatty Acid Derivatization with ADAM
The following protocol outlines a typical procedure for the derivatization of fatty acids using ADAM for subsequent HPLC-FLD analysis.
Materials:
-
Fatty acid sample
-
9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in a suitable solvent like ethyl acetate or methanol)[2]
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Vortex mixer
-
HPLC system with a fluorescence detector and a suitable reversed-phase column (e.g., C8 or C18)
Procedure:
-
Sample Preparation: Dissolve the fatty acid sample in an appropriate anhydrous solvent. If the sample is in an aqueous solution, it should be evaporated to dryness and reconstituted in an anhydrous solvent.
-
Derivatization Reaction:
-
To the fatty acid sample solution, add an excess of the ADAM reagent solution.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes in the dark to prevent photodegradation of the anthracene moiety.[2] The completion of the reaction is often indicated by the disappearance of the yellow color of the ADAM reagent.
-
-
Sample Analysis:
-
Following the incubation period, the reaction mixture can be directly injected into the HPLC system.
-
Alternatively, the sample can be diluted with the mobile phase to an appropriate concentration before injection.
-
Separate the derivatized fatty acids using a reversed-phase HPLC column and a suitable gradient elution program.
-
Detect the fluorescent 9-anthrylmethyl esters using a fluorescence detector set to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 412 nm.[5]
-
This compound: An Undocumented Alternative for Fatty Acid Analysis
In contrast to the extensive body of research supporting the use of ADAM, a thorough review of the scientific literature reveals a significant lack of information regarding the application of this compound for the derivatization of fatty acids for analytical purposes. While epoxides, in general, can react with carboxylic acids, this specific reagent does not appear to be a commonly used or validated option for this application.
Performance Characteristics of this compound:
| Parameter | This compound |
| Reaction Conditions | Not documented for fatty acid analysis. |
| Typical Reaction Time | Not documented for fatty acid analysis. |
| Detection Method | Not documented for fatty acid analysis. |
| Excitation Wavelength (λex) | Not documented for fatty acid analysis. |
| Emission Wavelength (λem) | Not documented for fatty acid analysis. |
| Sensitivity | Not documented for fatty acid analysis. |
| Limit of Detection (LOD) | Not documented for fatty acid analysis. |
| Derivative Stability | Not documented for fatty acid analysis. |
Theoretical Reaction and Experimental Considerations
Theoretically, the carboxylic acid of a fatty acid could nucleophilically attack the epoxide ring of this compound, leading to the formation of a fluorescent ester. However, this reaction often requires elevated temperatures or the use of a catalyst, which can be detrimental to the stability of certain fatty acids. The lack of established protocols and performance data makes the use of this compound for quantitative fatty acid analysis highly speculative and not recommended without extensive method development and validation.
Visualizing the Chemistry and Workflow
To further clarify the established and theoretical processes, the following diagrams illustrate the chemical reactions and analytical workflows.
Caption: Reaction of a fatty acid with ADAM to form a fluorescent ester and nitrogen gas.
Caption: Theoretical reaction of a fatty acid with this compound.
Caption: Comparative workflow for fatty acid analysis using ADAM versus the hypothetical use of this compound.
Conclusion and Recommendation
Based on a comprehensive review of the available scientific literature, 9-anthryldiazomethane (ADAM) is the unequivocally recommended reagent for the derivatization of fatty acids for sensitive and reliable analysis by HPLC-FLD. Its reaction proceeds under mild, well-defined conditions, and its performance is thoroughly documented, ensuring a high degree of confidence in the resulting quantitative data.
Conversely, This compound is not a recognized or validated reagent for this application. The absence of established protocols, performance data, and any mention in the context of fatty acid analysis makes its use for this purpose untenable without significant and uncertain method development.
For researchers seeking a robust, sensitive, and reliable method for fatty acid quantification, the choice is clear. The adoption of the well-established ADAM derivatization protocol will provide a solid foundation for accurate and reproducible results in your research and development endeavors.
References
- 1. Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of fatty acids in cardiac tissue as 9-anthryldiazomethane esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 9-Anthryloxirane and Alternative Fluorescent Tags for Carboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids, such as fatty acids and drug metabolites, is a frequent analytical challenge. Due to their common lack of a strong chromophore or fluorophore, direct detection at low concentrations is often impractical.[1] Pre-column derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity in high-performance liquid chromatography (HPLC).[1][2] This guide provides an objective comparison of 9-anthryloxirane with other popular fluorescent labeling reagents for carboxylic acids, supported by experimental data and detailed protocols.
The primary classes of fluorescent derivatization reagents for carboxylic acids include anthracene derivatives, coumarin analogues, diazoalkanes, and alkyl halides.[2] This comparison will focus on key performance characteristics to aid in the selection of the most appropriate reagent for a given analytical application.
Quantitative Performance Comparison
The choice of a fluorescent tag is dictated by several factors, including reaction efficiency, the quantum yield of the resulting derivative, spectral properties, and the stability of the labeled product. The table below summarizes these key metrics for this compound and its common alternatives.
| Fluorescent Tag | Reaction Principle | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| This compound | Epoxide ring-opening esterification | ~365 nm | ~412 nm | Picomole range | Specific for carboxyl group under mild conditions. | Relatively lower quantum yield compared to some alternatives. |
| 9-Anthryldiazomethane (ADAM) | Esterification via diazomethane reaction | ~365 nm | ~412 nm | 20-30 femtomoles (for PDAM, a stable analogue)[3] | High reactivity, no catalyst needed.[4] | Unstable reagent, may decompose during storage.[3] |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Nucleophilic substitution (esterification) | ~322 nm | ~395 nm | Picomole to femtomole range.[5][6] | High quantum yield, good stability of derivatives. | Requires catalyst (e.g., crown ether); can also react with thiols.[4][5] |
| 9-Chloromethyl Anthracene | Nucleophilic substitution (esterification) | 365 nm[7] | 410 nm[7] | 0.18 to 2.53 pmol[7] | Good sensitivity and linearity.[7] | Requires a catalyst for the reaction.[7] |
| BODIPY Derivatives | Amide bond formation (via carbodiimide) | Varies (e.g., 503 nm) | Varies (e.g., 512 nm) | High | Excellent photostability and high quantum yield.[] | Reaction is not specific to carboxylic acids; requires activation step. |
Detailed Experimental Protocols
Reproducibility is paramount in analytical chemistry. The following sections provide detailed methodologies for the derivatization of carboxylic acids using this compound and a common alternative, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).
Protocol 1: Derivatization with this compound
This protocol describes a general procedure for labeling a carboxylic acid sample with this compound for subsequent HPLC-fluorescence analysis.
Materials:
-
Carboxylic acid sample
-
This compound solution (e.g., 1 mg/mL in acetone)
-
Tertiary amine catalyst (e.g., triethylamine or diisopropylethylamine) solution (e.g., 1 mg/mL in acetone)
-
Anhydrous acetonitrile or acetone
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the carboxylic acid sample in anhydrous acetonitrile or acetone.
-
Reagent Addition: To the sample solution, add an excess of the this compound solution. A 2 to 10-fold molar excess is typical.
-
Catalyst Addition: Add the tertiary amine catalyst solution. The catalyst facilitates the ring-opening of the epoxide by the carboxylate anion.
-
Reaction Incubation: Seal the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject an aliquot of the diluted solution into the HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18). Set the fluorescence detector to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 412 nm.
Protocol 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This protocol outlines the labeling of carboxylic acids using Br-Mmc, a widely used coumarin-based reagent.[6][9]
Materials:
-
Carboxylic acid sample
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution (e.g., 1 mg/mL in acetone)
-
Potassium carbonate or another suitable base
-
Crown ether catalyst (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetone)[10]
-
Anhydrous acetone or acetonitrile
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in anhydrous acetone.
-
Reagent and Catalyst Addition: To the sample solution, add the Br-Mmc solution, the 18-crown-6 catalyst solution, and a small amount of solid potassium carbonate.[10] The crown ether complexes the potassium ion, increasing the nucleophilicity of the carboxylate anion.[5]
-
Reaction Incubation: Seal the vial and heat the mixture at a moderate temperature (e.g., 30-60°C) for 20-60 minutes.[10]
-
Reaction Quenching: After cooling, the reaction can be stopped by adding a small amount of a proton source, such as acetic acid, to neutralize the base.
-
Filtration and Dilution: Filter the solution to remove any remaining solids. Dilute the filtrate with the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system. Set the fluorescence detector to an excitation wavelength of approximately 322 nm and an emission wavelength of approximately 395 nm.[11]
Visualizing the Process: Workflows and Reactions
To better illustrate the derivatization process, the following diagrams, generated using the DOT language, outline the experimental workflow and the underlying chemical reaction.
Caption: General workflow for fluorescent labeling and analysis.
Caption: Base-catalyzed esterification with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromomethyl-7-methoxycoumarin 97 35231-44-8 [sigmaaldrich.com]
A Comparative Guide to Fluorescent Labeling of Carboxylic Acids: Evaluating Specificity and Performance
For researchers, scientists, and drug development professionals seeking to employ fluorescent labeling for the sensitive detection and quantification of carboxylic acids, selecting the appropriate derivatization reagent is a critical step. This guide provides a detailed comparison of prominent anthracene-based reagents, with a focus on their specificity, performance, and experimental protocols. While the initial topic of inquiry was 9-anthryloxirane, a thorough review of scientific literature indicates that this compound is not commonly used for this application. Therefore, this guide will focus on well-documented and commercially available alternatives: 9-anthryldiazomethane (ADAM), 9-chloromethylanthracene, and the related reagent, 1-pyrenyldiazomethane (PDAM), which is often recommended as a more stable alternative to ADAM.
Performance Characteristics of Fluorescent Derivatization Reagents
The choice of a fluorescent labeling agent significantly impacts the sensitivity, reliability, and efficiency of an analytical method. The following table summarizes the key performance characteristics of ADAM, 9-chloromethylanthracene, and PDAM to facilitate a direct comparison.
| Feature | 9-Anthryldiazomethane (ADAM) | 9-Chloromethylanthracene | 1-Pyrenyldiazomethane (PDAM) |
| Reaction Principle | Esterification via reaction with the diazo group | Esterification via nucleophilic substitution | Esterification via reaction with the diazo group |
| Reaction Conditions | Room temperature, no catalyst required[1][2] | Requires catalyst (e.g., tetrabutylammonium bromide), 50-100°C for ~50 min[3][4][5] | Room temperature, no catalyst required[6] |
| Detection Limit (HPLC-Fluorescence) | Picomole levels reported[1] | 0.18 - 2.53 pmol[3][4][5] | 20 - 30 fmol[6][7] |
| Reagent Stability | Known to be unstable and can decompose during storage[7] | Stable in anhydrous acetonitrile for at least 4 weeks at 4°C[5] | Chemically more stable than ADAM[6][7] |
| Specificity & Interferences | Can have side reactions with hydroxyl groups in the presence of certain solvents like ethyl acetate[1] | Reacts with other nucleophiles such as phenols, mercaptans, and thiophenols[8][9] | Generally high specificity for carboxylic acids |
| Excitation Wavelength (λex) | ~365 nm[10] | 365 nm[3][4][5] | 340 nm[6] |
| Emission Wavelength (λem) | ~412 nm[10] | 410 nm[3][4][5] | 395 nm[6] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for each reagent.
Protocol 1: Derivatization with 9-Anthryldiazomethane (ADAM)
This protocol is based on the in-situ generation of ADAM followed by derivatization of carboxylic acids. To avoid potential side reactions with hydroxyl groups, tetrahydrofuran (THF) is recommended as the solvent[1].
Materials:
-
9-Anthraldehyde hydrazone
-
N-chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF), anhydrous
-
Carboxylic acid sample
-
Standard solutions of carboxylic acids for calibration
Procedure:
-
ADAM Reagent Preparation (in-situ):
-
Dissolve 9-anthraldehyde hydrazone in anhydrous THF.
-
Add a solution of NCS in anhydrous THF dropwise while stirring at room temperature. The reaction mixture will turn into the ADAM reagent solution. This solution should be used immediately.
-
-
Derivatization:
-
To a known amount of the carboxylic acid sample (or standard) dissolved in THF, add an excess of the freshly prepared ADAM reagent solution.
-
Allow the reaction to proceed at room temperature in the dark for approximately 30-60 minutes.
-
-
Analysis:
-
An aliquot of the reaction mixture can be directly injected into an HPLC system equipped with a fluorescence detector.
-
Separate the 9-anthrylmethyl ester derivatives on a reversed-phase column.
-
Protocol 2: Derivatization with 9-Chloromethylanthracene
This protocol involves a catalyzed esterification reaction.
Materials:
-
9-Chloromethylanthracene
-
Tetrabutylammonium bromide (catalyst)
-
Acetonitrile, anhydrous
-
Carboxylic acid sample
-
Standard solutions of carboxylic acids for calibration
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vial, mix the carboxylic acid sample (or standard) with a solution of 9-chloromethylanthracene in anhydrous acetonitrile.
-
Add a solution of tetrabutylammonium bromide in anhydrous acetonitrile.
-
-
Derivatization:
-
Analysis:
-
Inject an aliquot of the mixture into an HPLC system with fluorescence detection.
-
Use a reversed-phase column for the separation of the fluorescent esters.
-
Protocol 3: Derivatization with 1-Pyrenyldiazomethane (PDAM)
This protocol benefits from the higher stability of PDAM compared to ADAM and does not require a catalyst.
Materials:
-
1-Pyrenyldiazomethane (PDAM)
-
Appropriate solvent (e.g., diethyl ether, THF)
-
Carboxylic acid sample
-
Standard solutions of carboxylic acids for calibration
Procedure:
-
Derivatization:
-
Dissolve the carboxylic acid sample (or standard) in a suitable solvent.
-
Add a solution of PDAM. The reaction proceeds readily at room temperature[6].
-
Allow the mixture to react in the dark for about 30-60 minutes.
-
-
Analysis:
-
Directly inject a portion of the reaction mixture into the HPLC-fluorescence system.
-
Separate the 1-pyrenylmethyl ester derivatives using a reversed-phase column.
-
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes, the following diagrams created using the DOT language visualize the experimental workflow and the general chemical reaction for derivatization.
Conclusion
The selection of a fluorescent reagent for carboxylic acid analysis is a trade-off between sensitivity, stability, and specificity. For ultra-sensitive applications, 1-pyrenyldiazomethane (PDAM) appears to be the superior choice due to its high reactivity, the stability of its derivatives, and its excellent detection limits in the femtomole range. 9-chloromethylanthracene offers the advantage of being a more stable reagent, though it requires more stringent reaction conditions, including a catalyst and heating. 9-anthryldiazomethane (ADAM) , while effective, is hampered by its inherent instability and potential for side reactions, making PDAM a more robust alternative for routine analysis. Researchers should carefully consider the specific requirements of their application, including the nature of the sample matrix and the required level of sensitivity, when choosing the most appropriate derivatization strategy.
References
- 1. Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commons.emich.edu [commons.emich.edu]
- 5. Fluorescence studies on some anthryl compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. 1-pyrenyldiazomethane as a fluorescent labeling reagent for liquid chromatographic determination of carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection and Quantification for 9-Anthryloxirane Derivatives and Related Anthracene-Based Derivatizing Agents
This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for analytes derivatized with anthracene-based reagents, including those structurally related to 9-anthryloxirane. Due to the limited availability of direct and comprehensive validation data for this compound itself, this guide incorporates data from similar and commonly used anthracene-based derivatizing agents to provide a valuable comparative context for researchers, scientists, and drug development professionals. The information presented is based on available experimental data from various analytical studies.
Introduction to Anthracene-Based Derivatization
Anthracene-based derivatizing agents are widely used in analytical chemistry to enhance the detection of various analytes, particularly in high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. The anthracene moiety introduces a highly fluorescent and readily ionizable group to the analyte of interest, significantly improving sensitivity. This compound is a reactive epoxide that can be used to derivatize compounds with nucleophilic functional groups such as carboxylic acids, phenols, amines, and thiols. Other common anthracene-based reagents include 9-anthryldiazomethane (ADAM) and 9-anthrylmethyl esters.
The selection of a derivatizing agent depends on the functional group of the analyte, the desired sensitivity, and the analytical instrumentation available. This guide aims to provide a comparative summary of the performance of these reagents in terms of their achievable detection and quantification limits.
Quantitative Data Summary
The following tables summarize the reported limits of detection and quantification for various analytes derivatized with different anthracene-based reagents. It is important to note that direct comparisons should be made with caution due to variations in analytical instrumentation, methodologies, and the specific analyte being derivatized.
Table 1: Limits of Detection and Quantification for Fatty Acids Derivatized with Anthracene-Based Reagents
| Analyte Class | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fatty Acids | 9-Anthrylmethyl Ester | HPLC-MS (SIM) | 0.1 ng | Not Reported |
| Fatty Acids | 9-Anthryldiazomethane (ADAM) | HPLC-Fluorescence | Picomole levels | Not Reported |
Table 2: Limits of Detection for Amino Acids Derivatized with an Anthracene-Based Reagent
| Analyte Class | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) |
| Amino Acids | Leucine-Anthracene Reagent | TLC | 0.1 - 0.5 µg |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing analytical results. Below are summaries of the methodologies used in the cited studies.
1. Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)
-
Principle: ADAM reacts with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters.
-
Procedure:
-
Dissolve the fatty acid sample in a suitable organic solvent (e.g., methanol).
-
Add a solution of ADAM in an appropriate solvent.
-
The reaction proceeds at room temperature without the need for a catalyst.
-
After the reaction is complete, the derivatized sample can be directly injected into the HPLC system.
-
-
HPLC-Fluorescence Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Fluorescence detection with excitation at approximately 365 nm and emission at around 412 nm.
-
2. Derivatization of Amino Acids with Leucine-Anthracene Reagent
-
Principle: A custom-synthesized N-anthracenylmethyl-L-leucine reagent reacts with amino acids, allowing for their visualization on a TLC plate.
-
Procedure:
-
Spot the amino acid sample onto a TLC plate.
-
Spray the plate with a solution of the leucine-anthracene reagent.
-
Distinguishable colors develop for different amino acids, allowing for their identification.
-
Heating the plate can enhance color development.
-
-
Detection: Visual inspection of the colored spots on the TLC plate.
Diagrams
The following diagrams illustrate the general experimental workflow and the logical relationship in selecting a derivatization strategy.
Caption: General experimental workflow for the analysis of analytes using anthracene-based derivatization.
Caption: Logical relationship for selecting a derivatization strategy based on analyte and desired sensitivity.
Conclusion
Derivatization with anthracene-based reagents, including this compound and its analogs, is a powerful strategy for enhancing the sensitivity of analytical methods for a wide range of compounds. While specific LOD and LOQ values are highly dependent on the analyte, the derivatizing agent, and the instrumental setup, the data presented in this guide provide a comparative benchmark for researchers. The picomole-level detection limits achievable with reagents like ADAM for fatty acids highlight the potential for highly sensitive quantification. For optimal results, it is essential to carefully select the appropriate derivatizing agent and to validate the analytical method for the specific analyte and matrix of interest.
A Comparative Guide to Amine-Reactive Fluorescent Probes: Evaluating 9-Anthryloxirane and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is crucial. This guide provides a comparative analysis of 9-anthryloxirane as a fluorescent labeling agent for primary amines, alongside two commonly used alternatives: fluorescamine and o-phthalaldehyde (OPA). The objective is to furnish a comprehensive overview of their respective performance characteristics, supported by available experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific research needs.
Performance Comparison of Amine-Reactive Fluorescent Probes
| Feature | This compound (Anthracene Core) | Fluorescamine | o-Phthalaldehyde (OPA) |
| Linearity of Fluorescence Response | Data not available, but anthracene derivatives generally exhibit good linearity over a defined concentration range. | Generally exhibits a linear response over specific concentration ranges, though some studies report a better fit with a polynomial cubic curve for protein quantification. | Demonstrates a linear relationship between analyte concentration and fluorescence intensity. |
| Fluorescence Quantum Yield (Φ) | The quantum yield of the anthracene core can be high (e.g., 9,10-bis(phenylethynyl)anthracene has a quantum yield of ~1.0). The specific quantum yield of the this compound-amine adduct would need to be experimentally determined. | The quantum yield of fluorescamine-amine adducts varies depending on the specific amine and solvent conditions. | The quantum yields of OPA derivatives of amino acids are typically in the range of 0.33 to 0.47. |
| Fluorescence Lifetime (τ) | The fluorescence lifetime of anthracene derivatives can vary, with reported values in the nanosecond range (e.g., 9-anthraldehyde ~14.78 ns in n-butanol). | The fluorescence lifetime of fluorescamine-labeled compounds is also in the nanosecond range. | The fluorescence lifetimes of OPA-amino acid adducts are typically around 18-20 ns. |
| Reaction with Primary Amines | The epoxide ring reacts with primary amines to form a stable covalent bond. This reaction is generally slower than the reactions of fluorescamine and OPA. | Reacts rapidly with primary amines at room temperature to form a fluorescent pyrrolinone derivative. | Reacts with primary amines in the presence of a thiol co-reagent to form a fluorescent isoindole derivative. The reaction is rapid. |
| Reagent and Byproduct Fluorescence | This compound itself is fluorescent. Unreacted reagent will contribute to background fluorescence. | The reagent and its hydrolysis products are non-fluorescent, leading to low background signals. | OPA is relatively non-fluorescent, contributing to a good signal-to-noise ratio. |
| Excitation Wavelength (λex) | Typically in the UV range (e.g., ~360-380 nm for anthracene derivatives). | ~390 nm | ~340 nm |
| Emission Wavelength (λem) | Typically in the blue region (e.g., ~400-450 nm for anthracene derivatives). | ~475 nm | ~455 nm |
Experimental Protocols
General Protocol for Labeling Primary Amines with this compound
This protocol is a general guideline based on the principles of amine-reactive labeling with epoxides. Optimization may be required for specific applications.
Materials:
-
This compound
-
Analyte containing a primary amine (e.g., peptide, protein, or small molecule)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Reaction buffer: 0.1 M Sodium borate buffer, pH 8.5
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Prepare Analyte Solution: Dissolve the amine-containing analyte in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the anhydrous solvent to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the analyte solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing. The reaction kinetics of epoxides are generally slower than those of NHS esters.
-
Purification: Purify the labeled conjugate from unreacted this compound and byproducts using an appropriate chromatographic method.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at the respective maxima for the analyte and the anthracene fluorophore. The fluorescence emission spectrum and quantum yield can be determined using a fluorometer.
Experimental workflow for labeling primary amines with this compound.
Signaling Pathway Visualization
In many biological applications, fluorescently labeled molecules are used to trace their involvement in signaling pathways. The following diagram illustrates a generic signaling cascade where a labeled ligand binds to a receptor, initiating a downstream signaling event.
Generic signaling pathway initiated by a labeled ligand.
Logical Relationship of Fluorophore Properties
The performance of a fluorescent label is determined by the interplay of its photophysical properties. The following diagram illustrates the relationship between quantum yield, fluorescence lifetime, and the radiative and non-radiative decay rates.
Relationship between key fluorescence parameters.
Conclusion
This compound presents a potential alternative for the fluorescent labeling of primary amines, with the anthracene core offering favorable photophysical properties. However, the lack of readily available data on the linearity of its fluorescence response necessitates careful validation for quantitative applications. In contrast, fluorescamine and o-phthalaldehyde are well-established reagents with documented linear ranges, though they also have their own limitations, such as the instability of the OPA-adduct. The choice of labeling reagent should therefore be guided by the specific requirements of the experiment, including the desired sensitivity, the chemical nature of the analyte, and the instrumentation available. For researchers considering this compound, initial experiments to determine the optimal reaction conditions and to validate the linearity of the fluorescence response are strongly recommended.
Safety Operating Guide
Navigating the Disposal of 9-Anthryloxirane: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 9-Anthryloxirane necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, treating the compound as a potentially hazardous chemical.
In the absence of a manufacturer-provided Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of this compound with the assumption that it may be hazardous. Epoxides as a class of chemicals can exhibit various hazardous properties, including toxicity, flammability, and corrosivity. Therefore, all disposal procedures must adhere to local, state, and federal regulations for hazardous waste.
General Hazards of Uncured Epoxides
The following table summarizes the potential hazards associated with uncured epoxides, based on general knowledge of this chemical class. It is crucial to assume that this compound may exhibit some or all of these characteristics.
| Hazard Category | Potential Risks of Uncured Epoxides |
| Health Hazards | May be corrosive or toxic.[1] Can cause skin and eye irritation or sensitization. Inhalation of vapors may be harmful. |
| Physical Hazards | May be flammable liquids.[1] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. |
Procedural Guidance for Disposal of Chemicals without an SDS
When a specific SDS is unavailable for a research chemical such as this compound, a systematic and cautious approach to its disposal is required. The following steps outline a safe and compliant procedure.
Step 1: Treat as Unknown Hazardous Waste In the absence of specific data, the chemical must be treated as an "unknown" and handled as hazardous waste.[2] This is the most prudent approach to ensure safety and regulatory compliance.
Step 2: Do Not Attempt Neutralization without Information Without detailed chemical reactivity data, attempting to neutralize or treat the this compound in the lab is strongly discouraged. Such actions could result in dangerous reactions.
Step 3: Proper Labeling and Containment Ensure the container holding the this compound is clearly and accurately labeled with the chemical name and any known information. If the container is not the original, transfer the material to a suitable, properly sealed hazardous waste container.[2][3]
Step 4: Segregate from Other Waste Streams Store the container of this compound separately from other chemical waste to prevent accidental mixing and potential reactions.[2]
Step 5: Contact Your Institution's Environmental Health and Safety (EHS) Office Your institution's EHS office is the primary resource for guidance on disposing of uncharacterized chemical waste.[2] They have the expertise and resources to manage and dispose of such materials safely and legally. Provide them with all available information about the chemical.
Step 6: Arrange for Professional Disposal The EHS office will coordinate with a licensed hazardous waste disposal company. This ensures that the chemical is transported, handled, and disposed of in accordance with all regulations.
Disposal Workflow for Uncharacterized Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a chemical for which a Safety Data Sheet is not available.
Caption: Disposal workflow for an uncharacterized chemical.
References
Essential Safety and Logistical Information for Handling 9-Anthryloxirane
Disclaimer: A specific Safety Data Sheet (SDS) for 9-Anthryloxirane was not located. The following guidance is based on the general safety protocols for handling epoxide compounds and information on structurally related chemicals. Researchers must consult a certified safety professional and review any available specific safety data before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Epoxides as a class of chemicals can be hazardous, and compounds with aromatic moieties like anthracene may present additional risks. Potential hazards include skin and eye irritation, respiratory tract irritation, and potential sensitization. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[1] |
| Eyes | Safety goggles | Must provide a complete seal around the eyes to protect from splashes. A face shield should be worn in addition to goggles when handling larger quantities.[2] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][3] |
| Respiratory | Fume hood | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Diagram 1: Workflow for Safe Handling of this compound
Experimental Protocol for a Typical Ring-Opening Reaction:
The following is a generalized protocol for a nucleophilic ring-opening of an aryl epoxide, a common reaction type for this class of compounds.
-
Preparation:
-
Ensure the reaction will be carried out in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon) within a chemical fume hood.
-
Don all required PPE as outlined in Table 1.
-
-
Reagent Handling:
-
Carefully weigh the required amount of this compound in a tared container inside the fume hood.
-
Dissolve the this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
-
Reaction:
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the nucleophile (e.g., Grignard reagent, organolithium reagent) to the stirred solution of the epoxide.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride for Grignard reactions).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography.
-
III. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Diagram 2: Emergency Response for this compound Incident
IV. Disposal Plan
Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | If possible, unused material should be retained for future use. If disposal is necessary, it should be treated as hazardous chemical waste and disposed of through the institution's environmental health and safety (EH&S) office. Do not dispose of in the solid waste or down the drain. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Solvents and Reaction Mixtures | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Empty this compound Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The empty, triple-rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policy. |
Note on Cured Epoxy: If this compound is polymerized or cured as part of an experimental process, the resulting solid may be non-hazardous.[1][2][5][6] However, this should be confirmed with your institution's EH&S office before disposing of it as regular solid waste.[2] Uncured resin and hardener should not be mixed in large quantities for disposal, as the curing process can generate significant heat.[2]
References
- 1. entropyresins.com [entropyresins.com]
- 2. westsystem.com [westsystem.com]
- 3. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 4. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epoxycraft.com [epoxycraft.com]
- 6. epoxycraft.com [epoxycraft.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
